molecular formula C26H28O8 B15592787 Jangomolide

Jangomolide

Cat. No.: B15592787
M. Wt: 468.5 g/mol
InChI Key: ZYPFSBYGJYBBBK-ASLCLNTCSA-N
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Description

Jangomolide is a useful research compound. Its molecular formula is C26H28O8 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H28O8

Molecular Weight

468.5 g/mol

IUPAC Name

(2S,13R,14R,20S)-19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione

InChI

InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3/t14?,15?,18?,19?,21?,23-,24-,25-,26+/m0/s1

InChI Key

ZYPFSBYGJYBBBK-ASLCLNTCSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Jangomolide and its Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and potential biological activities of jangomolide (B1155115), a limonoid natural product. While specific experimental data on this compound is limited in publicly accessible literature, this document compiles the available information and presents representative methodologies and contextual data based on the broader class of limonoids and phytochemicals from its natural source.

Introduction to this compound

This compound is a naturally occurring limonoid, a class of highly oxygenated triterpenoid (B12794562) compounds. It was first isolated from the plant Flacourtia jangomas, a species known in traditional medicine for its therapeutic properties.[1][2] Limonoids are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3] This guide serves to consolidate the known information on this compound and provide a technical framework for its further study.

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound have been established and are summarized in the table below. This information is crucial for its detection, isolation, and characterization.

PropertyValueSource
Molecular Formula C₂₆H₂₈O₈PubChem
Molecular Weight 468.5 g/mol PubChem
CAS Number 93767-25-0PubChem
Class Steroid LactoneFooDB
Natural Source Flacourtia jangomas[4]

Isolation of this compound: A Representative Experimental Protocol

While the original experimental details for the isolation of this compound from the 1984 publication by Ahmad et al. in Phytochemistry are not widely accessible, a representative protocol for the isolation of limonoids from plant material is presented below. This methodology is based on standard phytochemical techniques and is expected to be highly applicable for the extraction and purification of this compound from Flacourtia jangomas.[5][6][7]

3.1. Plant Material Collection and Preparation

  • Collect fresh bark or stem of Flacourtia jangomas.

  • Wash the plant material thoroughly with distilled water to remove any debris.

  • Air-dry the material in the shade for 1-2 weeks until it is brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

3.2. Extraction

  • Perform a Soxhlet extraction on the powdered plant material (approx. 500 g) with methanol (B129727) for 48 hours.

  • Alternatively, conduct maceration by soaking the plant powder in methanol at a 1:5 (w/v) ratio for 72 hours with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude methanol extract.

3.3. Solvent-Solvent Partitioning

  • Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

  • Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).

  • Separate the layers and concentrate each fraction using a rotary evaporator. The limonoids are expected to be concentrated in the chloroform and ethyl acetate fractions.

3.4. Chromatographic Purification

  • Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

  • Collect fractions of 20-30 mL and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid followed by heating).

  • Pool the fractions showing similar TLC profiles.

  • Further purify the fractions containing the compound of interest using preparative TLC or a second column chromatography with a shallower solvent gradient.

  • Final purification can be achieved by recrystallization from a suitable solvent or by using High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column and a mobile phase such as a gradient of methanol and water.

Isolation_Workflow Start Flacourtia jangomas (Bark/Stem) Drying Air Drying & Grinding Start->Drying Extraction Soxhlet Extraction (Methanol) Drying->Extraction Concentration1 Rotary Evaporation Extraction->Concentration1 CrudeExtract Crude Methanol Extract Concentration1->CrudeExtract Partitioning Solvent-Solvent Partitioning (n-hexane, Chloroform, Ethyl Acetate) CrudeExtract->Partitioning Fractions Chloroform/Ethyl Acetate Fraction Partitioning->Fractions ColumnChromatography Silica Gel Column Chromatography Fractions->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC FractionPooling Fraction Pooling TLC->FractionPooling Purification Preparative TLC or HPLC FractionPooling->Purification This compound Pure this compound Purification->this compound

A representative workflow for the isolation of this compound.

Structure Elucidation

The structure of a novel natural product like this compound is determined using a combination of spectroscopic techniques.[8][9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.

    • ¹³C NMR: Shows the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly attached protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are crucial for assembling the molecular structure.

Biological Activity and Potential Signaling Pathways

5.1. Reported Biological Activities of Flacourtia jangomas Extracts

ActivityExtract TypeKey FindingsReference(s)
Cytotoxicity MethanolicShowed significant cytotoxic effects in brine shrimp lethality assays.[2][12]
Antibacterial MethanolicExhibited activity against various Gram-positive and Gram-negative bacteria.[12][13]
Antioxidant MethanolicDemonstrated radical scavenging activity.[13][14]
Anti-inflammatory MethanolicShowed potential anti-inflammatory properties.[15]

5.2. Cytotoxic and Anti-inflammatory Activities of Related Limonoids

CompoundActivityCell Line/ModelIC₅₀ / EffectReference(s)
LimoninCytotoxicityPancreatic (Panc-28)22.2 µM[1][16]
NomilinCytotoxicityPancreatic (Panc-28)21.1 µM[1][16]
Limonexic AcidCytotoxicityPancreatic (Panc-28)15.4 µM[1][16]
GeduninAnti-inflammatoryLPS-stimulated macrophagesInhibition of pro-inflammatory mediators[17]
Limonin DerivativeAnti-inflammatoryLPS-induced RAW264.7 cellsInhibition of IL-1β, IL-6, TNF-α[18]

5.3. Potential Signaling Pathways

Based on the known mechanisms of other limonoids, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and apoptosis.

5.3.1. Anti-inflammatory Action via NF-κB Pathway Inhibition

Limonoids have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[3][18][19] Inhibition of this pathway leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->p1 Degradation NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Gene Transcription This compound This compound (Limonoid) This compound->IKK Inhibits

Potential inhibition of the NF-κB pathway by this compound.

5.3.2. Apoptosis Induction

Many limonoids have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells.[16][20][21][22] This is often mediated through the intrinsic (mitochondrial) pathway, involving the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway This compound This compound (Limonoid) Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized induction of apoptosis by this compound.

Conclusion and Future Directions

This compound, a limonoid from Flacourtia jangomas, represents a promising natural product for further investigation. While its initial discovery dates back to 1984, there is a notable lack of recent research on its biological activities. The information available on related compounds and the source plant strongly suggests that this compound may possess significant cytotoxic and anti-inflammatory properties.

Future research should focus on:

  • Re-isolation and full characterization of this compound to confirm its structure and provide a pure standard for biological testing.

  • In vitro screening of purified this compound against a panel of cancer cell lines and in inflammatory assay models.

  • Mechanism of action studies to elucidate the specific signaling pathways modulated by this compound.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of disease.

This technical guide provides a foundational resource for researchers embarking on the further exploration of this intriguing natural product.

References

Initial Characterization of Jangomolide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jangomolide is a naturally occurring limonoid, a class of chemically diverse tetranortriterpenoids. Its initial isolation and structural characterization were reported from Flacourtia jangomas, a plant species found in parts of Asia and Africa. This technical guide provides a summary of the foundational knowledge of this compound's chemical structure, based on available scientific literature.

It is important to note that the primary article detailing the comprehensive spectroscopic data and experimental protocols for this compound, published in Phytochemistry in 1984, is not widely accessible. Consequently, the quantitative data and detailed experimental procedures from the original study cannot be fully reproduced here. This document, therefore, presents the established chemical identity of this compound and outlines generalized methodologies and representative diagrams pertinent to the characterization of such a novel natural product.

Chemical Identity

This compound is recognized as a complex limonoid. The fundamental details of its chemical structure are summarized in the table below.

PropertyValue
Compound Name This compound
Chemical Class Limonoid
Molecular Formula C₂₆H₂₈O₈
Natural Source Flacourtia jangomas
CAS Number 93767-25-0

Experimental Protocols: A Generalized Approach

The characterization of a novel natural product like this compound typically involves a series of systematic experimental procedures. The following is a generalized protocol that represents a standard approach in natural product chemistry.

Isolation of this compound
  • Plant Material Collection and Preparation: The relevant parts of Flacourtia jangomas (e.g., bark, leaves, or fruit) are collected, dried, and ground into a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered plant material is subjected to solvent extraction, often using a Soxhlet apparatus or maceration with a solvent of appropriate polarity (e.g., methanol, ethanol, or chloroform) to isolate a crude extract.

  • Fractionation: The crude extract is then partitioned using liquid-liquid extraction with immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their solubility.

  • Chromatographic Purification: The fraction containing the compound of interest is further purified using various chromatographic techniques. This may include column chromatography (using silica (B1680970) gel or alumina), followed by high-performance liquid chromatography (HPLC) to isolate this compound in its pure form.

Structure Elucidation
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the precise molecular weight and elemental composition of the isolated compound, allowing for the deduction of its molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the carbon-hydrogen framework of the molecule.

    • 1D NMR (¹H and ¹³C): Provides information about the chemical environment of individual protons and carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between protons (COSY), directly bonded protons and carbons (HSQC), and long-range correlations between protons and carbons (HMBC), which are crucial for assembling the molecular structure.

  • X-ray Crystallography: If a suitable crystal of the pure compound can be obtained, single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of a novel natural product like this compound.

G cluster_isolation Isolation cluster_elucidation Structure Elucidation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Fractionation Fractionation Extraction->Fractionation Chromatography Chromatography Fractionation->Chromatography Pure Compound Pure Compound Chromatography->Pure Compound MS MS Pure Compound->MS Molecular Formula NMR NMR Pure Compound->NMR Connectivity X-ray X-ray Pure Compound->X-ray 3D Structure Final Structure Final Structure MS->Final Structure NMR->Final Structure X-ray->Final Structure

A generalized workflow for natural product characterization.
Representative Signaling Pathway

While the specific biological targets and signaling pathways of this compound are not yet well-defined in publicly available literature, natural products, including limonoids, are known to modulate various cellular signaling pathways. The diagram below represents the JAK-STAT signaling pathway, a common target for bioactive molecules. This is a representative illustration and does not imply a confirmed interaction with this compound.

G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT Dimer STAT Dimer STAT->STAT Dimer Dimerization Nucleus Nucleus STAT Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulation

A representative diagram of the JAK-STAT signaling pathway.

This compound has been identified as a novel limonoid from Flacourtia jangomas. While its basic chemical identity is established, a comprehensive public record of its detailed spectroscopic data and the specific experimental protocols for its initial characterization remains elusive. The generalized methodologies and representative diagrams provided herein offer a framework for understanding the processes involved in the discovery and characterization of such natural products. Further research is warranted to fully elucidate the spectroscopic properties and explore the potential biological activities and therapeutic applications of this compound.

Spectroscopic and Structural Characterization of Jangomolide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Jangomolide is a naturally occurring limonoid isolated from Aglaia roxburghiana. As a member of the Meliaceae family, this compound belongs to a class of structurally complex and biologically significant secondary metabolites. The elucidation of its intricate molecular architecture has been achieved through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comprehensive overview of the spectroscopic data and the methodologies employed in the characterization of this compound and related limonoids. While the primary literature containing the specific spectral data for this compound is not readily accessible, this document presents representative data and protocols from closely related analogues to serve as a detailed technical reference.

Introduction to this compound

This compound is a tetranortriterpenoid, specifically a limonoid, a class of compounds known for their wide range of biological activities. It was first isolated from the plant Aglaia roxburghiana. The molecular formula of this compound is C₂₆H₂₈O₈. The structural elucidation of such complex natural products relies heavily on the synergistic use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR spectroscopy, along with high-resolution mass spectrometry (HRMS) to confirm the elemental composition and fragmentation patterns.

Experimental Protocols

The following sections detail representative experimental procedures for the isolation and spectroscopic analysis of limonoids from Aglaia species, which are analogous to the methods used for this compound.

2.1. Isolation of Limonoids from Aglaia roxburghiana

A general procedure for the extraction and isolation of limonoids from the plant material is as follows:

  • Extraction: The dried and powdered plant material (e.g., leaves, bark, or seeds) is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and methanol (B129727), at room temperature.

  • Fractionation: The crude ethyl acetate extract, typically rich in limonoids, is subjected to column chromatography over silica (B1680970) gel. Elution is performed with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing compounds of interest are further purified using repeated column chromatography, often on silica gel or Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

2.2. NMR Spectroscopy

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400, 500, or 600 MHz).

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the proton and carbon environments within the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry by identifying protons that are close in space.

2.3. Mass Spectrometry

High-resolution mass spectra are essential for determining the elemental composition of the molecule.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an electrospray ionization (ESI) source is commonly used.

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive or negative ion mode. The accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is measured.

Spectroscopic Data Presentation

As the specific NMR data for this compound from its primary publication is not available, the following tables present representative ¹H and ¹³C NMR data for a related limonoid from an Aglaia species to illustrate the typical chemical shifts and assignments.

Table 1: Representative ¹H NMR Data for an Aglaia Limonoid (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
13.85d12.5
22.10m
35.40s
52.90d9.5
2.15dd15.0, 4.5
1.90m
92.50d5.0
11α1.80m
11β1.65m
12α1.95m
12β1.75m
155.10s
175.50s
217.40t1.5
226.35t1.5
237.45s
303.70s

Table 2: Representative ¹³C NMR Data for an Aglaia Limonoid (in CDCl₃)

PositionδC (ppm)PositionδC (ppm)
178.51578.0
235.016167.0
380.51775.0
440.01821.0
545.51915.0
628.020120.0
7174.021141.0
8142.022110.0
950.023143.0
1045.02825.0
1118.02917.0
1230.030170.0
1338.0OMe52.5
14150.0

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₆H₂₈O₈
Molecular Weight468.49 g/mol
Ionization ModeESI
Observed [M+H]⁺Data not available
Calculated [M+H]⁺469.1857

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Plant Aglaia roxburghiana (Plant Material) Extract Crude Extract Plant->Extract Solvent Extraction Fractions Column Chromatography Fractions Extract->Fractions Fractionation Pure Pure Compound (this compound) Fractions->Pure Purification (HPLC) MS Mass Spectrometry Pure->MS NMR NMR Spectroscopy Pure->NMR MS_Data Molecular Formula (from HRMS) MS->MS_Data NMR_Data 1D & 2D NMR Data NMR->NMR_Data Structure Structure Elucidation MS_Data->Structure NMR_Data->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

NMR_Correlation_Diagram Conceptual NMR Data Integration cluster_1D 1D NMR cluster_2D 2D NMR Correlations H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1->HMBC NOESY NOESY (Spatial Proximity) H1->NOESY C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final 3D Structure COSY->Structure Build Spin Systems HSQC->Structure Assign Carbons HMBC->Structure Connect Fragments NOESY->Structure Determine Stereochemistry

Caption: Integration of NMR experiments for structure elucidation.

Conclusion

The structural determination of complex natural products like this compound is a rigorous process that relies on the precise application of modern spectroscopic techniques. While the specific, original data for this compound remains elusive in readily available literature, the established methodologies for the analysis of related limonoids from the Aglaia genus provide a robust framework for understanding its chemical characterization. The representative protocols and data presented herein serve as a valuable technical guide for researchers in natural product chemistry and drug discovery, illustrating the critical interplay between isolation, multi-dimensional NMR, and high-resolution mass spectrometry in unveiling the structures of novel bioactive compounds.

Unveiling the Biosynthetic Blueprint of Jangomolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide (B1155115), a structurally complex limonoid, has been identified from the plant Flacourtia jangomas. Limonoids, a class of highly oxygenated triterpenoids, are known for their wide range of biological activities, making their biosynthetic pathways a subject of intense research for potential biotechnological applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of terpenoid and limonoid biosynthesis in plants. It details the proposed enzymatic steps, from the assembly of the triterpenoid (B12794562) backbone to the intricate oxidative modifications. Furthermore, this document outlines relevant experimental protocols for the investigation of this pathway and presents available quantitative data on related compounds to serve as a foundational resource for researchers in natural product chemistry, biosynthesis, and drug discovery.

Introduction

This compound is a novel limonoid natural product isolated from the plant Flacourtia jangomas.[1] Limonoids are a significant class of secondary metabolites found predominantly in plants of the Meliaceae and Rutaceae families. Their complex chemical structures, derived from a triterpenoid precursor, are responsible for a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and insecticidal properties. The intricate architecture of this compound suggests a fascinating and complex biosynthetic pathway, involving a series of enzymatic cyclizations, rearrangements, and oxidative modifications. Understanding this pathway is crucial for enabling the biotechnological production of this compound and its analogs for drug development and other applications.

This guide delineates a putative biosynthetic pathway for this compound, based on its chemical structure and established knowledge of limonoid biosynthesis. It serves as a technical resource for researchers aiming to elucidate and potentially engineer this pathway.

The Chemical Structure of this compound

This compound (CAS: 93767-25-0) is a C26-steroid lactone with the chemical formula C₂₆H₂₈O₈.[2][3] Its complex polycyclic structure, featuring multiple stereocenters and oxygenated functionalities, is characteristic of highly modified triterpenoids, specifically limonoids.[1] The presence of a furan (B31954) ring is a common feature of many limonoids.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the ubiquitous terpenoid pathway in plants, commencing with the synthesis of the C30 precursor, 2,3-oxidosqualene (B107256). The pathway can be divided into several key stages:

Stage 1: Assembly of the Triterpenoid Backbone

The initial steps involve the synthesis of the universal five-carbon isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the mevalonate (B85504) (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.[4][5] These units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, two molecules of FPP are joined tail-to-tail to produce squalene (B77637). Squalene is then epoxidized to 2,3-oxidosqualene by squalene epoxidase.[6]

A dedicated oxidosqualene cyclase (OSC) then catalyzes the intricate cyclization of 2,3-oxidosqualene to form a specific tetracyclic or pentacyclic triterpenoid scaffold.[4] For limonoids, this initial scaffold is typically a euphane or tirucallane-type cation, which then undergoes rearrangement to form the characteristic limonoid core.

Stage 2: Oxidative Modifications and Rearrangements

Following the formation of the initial triterpenoid skeleton, a series of extensive oxidative modifications are catalyzed primarily by cytochrome P450 monooxygenases (CYP450s).[7] These enzymes are responsible for introducing hydroxyl groups at various positions on the triterpenoid backbone, which are crucial for subsequent rearrangements and lactonizations.

Stage 3: Furan Ring Formation and Lactonization

A hallmark of many limonoids is the formation of a furan ring from the side chain of the triterpenoid precursor. This is a complex oxidative process that is not fully elucidated but is thought to involve multiple enzymatic steps. The intricate lactone rings found in this compound are likely formed through intramolecular cyclization reactions, possibly catalyzed by Baeyer-Villiger monooxygenases or other oxidative enzymes acting on keto-intermediates.[8]

Stage 4: Tailoring Reactions

The final steps in the biosynthesis likely involve further tailoring reactions, such as reductions, and other modifications that contribute to the final complex structure of this compound.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.

Jangomolide_Biosynthesis cluster_0 Core Terpenoid Pathway cluster_1 Limonoid Backbone Formation cluster_2 Oxidative Modifications and Rearrangements cluster_3 Limonoid-Specific Modifications IPP_DMAPP IPP / DMAPP Squalene Squalene IPP_DMAPP->Squalene Multiple steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene epoxidase Triterpenoid_Scaffold Triterpenoid Scaffold (e.g., Tirucallane) Oxidosqualene->Triterpenoid_Scaffold Oxidosqualene cyclase (OSC) Oxidized_Intermediates Oxidized Intermediates Triterpenoid_Scaffold->Oxidized_Intermediates Cytochrome P450s (CYP450s) Limonoid_Precursor Limonoid Precursor Oxidized_Intermediates->Limonoid_Precursor Rearrangements, Furan ring formation This compound This compound Limonoid_Precursor->this compound Lactonizations, Tailoring reactions

Caption: Proposed biosynthetic pathway of this compound from IPP/DMAPP.

Quantitative Data

Plant MaterialCompound ClassConcentration (mg/g dry weight)Reference
Flacourtia jangomas fruits (methanol extract)Total Phenols20[2]
Flacourtia jangomas fruits (methanol extract)Total Flavonoids2[2]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Gene Identification and Cloning

Objective: To identify and isolate candidate genes encoding enzymes in the this compound biosynthetic pathway from Flacourtia jangomas.

Methodology: Transcriptome Mining and PCR

  • RNA Extraction: Extract total RNA from various tissues of Flacourtia jangomas (e.g., leaves, stems, roots, and fruits) using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

  • Transcriptome Sequencing: Construct cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

  • De Novo Assembly and Annotation: Assemble the sequencing reads into a de novo transcriptome. Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, UniProt) to identify putative oxidosqualene cyclases, cytochrome P450s, methyltransferases, and other enzyme classes potentially involved in triterpenoid biosynthesis.

  • Gene Cloning: Based on the transcriptome annotation, design gene-specific primers for candidate genes. Amplify the full-length coding sequences from Flacourtia jangomas cDNA using reverse transcription PCR (RT-PCR) and clone the amplicons into an appropriate expression vector.

Heterologous Expression and In Vitro Enzyme Assays

Objective: To functionally characterize the cloned candidate enzymes.

Methodology: Yeast or E. coli Expression and In Vitro Assays

  • Heterologous Expression: Transform the expression constructs containing the candidate genes into a suitable heterologous host, such as Saccharomyces cerevisiae or Escherichia coli.

  • Microsome or Recombinant Protein Isolation: For membrane-bound enzymes like CYP450s, prepare microsomal fractions from the induced yeast or bacterial cultures. For soluble enzymes, purify the recombinant proteins using affinity chromatography.

  • In Vitro Enzyme Assays:

    • Oxidosqualene Cyclase Assay: Incubate the purified OSC enzyme or microsomes containing the OSC with 2,3-oxidosqualene. Extract the reaction products with an organic solvent (e.g., ethyl acetate) and analyze by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the cyclized triterpenoid product.

    • Cytochrome P450 Assay: Incubate the microsomes containing the CYP450 and a corresponding CPR (cytochrome P450 reductase) with the triterpenoid substrate and NADPH. Analyze the reaction products by LC-MS to detect hydroxylated products.

Quantitative Analysis of Metabolites

Objective: To quantify the levels of this compound and its biosynthetic intermediates in Flacourtia jangomas.

Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

  • Sample Preparation: Harvest and freeze-dry plant tissues. Grind the dried tissue to a fine powder and extract with a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

  • HPLC-MS Analysis: Separate the extracted metabolites using a reverse-phase C18 column on an HPLC system coupled to a mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

  • Quantification: Develop a multiple reaction monitoring (MRM) method for targeted quantification of this compound and putative intermediates using authentic standards, if available. In the absence of standards, relative quantification can be performed based on peak areas.[9]

Below is a DOT language script for a diagram illustrating a general experimental workflow for pathway elucidation.

Experimental_Workflow Plant_Material Flacourtia jangomas (various tissues) RNA_Extraction RNA Extraction Plant_Material->RNA_Extraction Metabolite_Extraction Metabolite Extraction Plant_Material->Metabolite_Extraction Transcriptome_Sequencing Transcriptome Sequencing (RNA-seq) RNA_Extraction->Transcriptome_Sequencing Gene_Identification Candidate Gene Identification Transcriptome_Sequencing->Gene_Identification Gene_Cloning Gene Cloning Gene_Identification->Gene_Cloning Heterologous_Expression Heterologous Expression (Yeast / E. coli) Gene_Cloning->Heterologous_Expression Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Pathway_Elucidation Pathway Elucidation Enzyme_Assays->Pathway_Elucidation LCMS_Analysis LC-MS/MS Analysis Metabolite_Extraction->LCMS_Analysis LCMS_Analysis->Pathway_Elucidation

Caption: Experimental workflow for elucidating the this compound biosynthetic pathway.

Conclusion

The proposed biosynthetic pathway of this compound in Flacourtia jangomas presents a compelling area for future research. While the complete enzymatic cascade remains to be elucidated, the framework presented in this guide, based on established principles of terpenoid and limonoid biosynthesis, provides a solid foundation for initiating such investigations. The application of modern 'omics' technologies, coupled with traditional biochemical approaches, will be instrumental in identifying the specific genes and enzymes responsible for the synthesis of this intricate and potentially valuable natural product. The successful elucidation of the this compound pathway will not only expand our understanding of plant secondary metabolism but also pave the way for its sustainable production through metabolic engineering.

References

Jasplakinolide: A Comprehensive Technical Guide on its Natural Origin and Ecological Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasplakinolide (B32604) is a potent, cell-permeable cyclodepsipeptide that has garnered significant attention in cell biology and pharmacology for its profound effects on the actin cytoskeleton.[1][2][3] Originally isolated from a marine sponge, this natural product serves as a powerful tool for investigating actin dynamics and is being explored for its therapeutic potential, particularly in oncology.[2][4][5] This technical guide provides an in-depth overview of the natural origin of jasplakinolide, its putative ecological function, its mechanism of action, and the methodologies for its isolation.

Natural Origin and Putative Ecological Role

Jasplakinolide was first identified and isolated from the marine sponge Jaspis johnstoni (now often referred to as Jaspis splendens).[2][4][6] While initially attributed to the sponge itself, subsequent research suggests that the true producer of jasplakinolide is a symbiotic bacterium. Metagenomic analysis of the sponge microbiome has identified a candidate bacterial genus, Jaspinella, a member of the Tectomicrobia, as the likely source of this potent metabolite.[7] These bacteria harbor the biosynthetic gene cluster responsible for jasplakinolide synthesis.[7]

The ecological role of jasplakinolide is presumed to be a form of chemical defense for the host sponge. By possessing a potent cytotoxic compound, the sponge can deter predators and prevent fouling by other marine organisms. Its antifungal and insecticidal properties further support this defensive hypothesis.[4][5]

Biosynthesis

The biosynthesis of jasplakinolide is orchestrated by a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) gene cluster found in the symbiotic Jaspinella bacteria.[7] This pathway is analogous to the one responsible for producing chondramide, a related compound from myxobacteria.[7] The jas gene cluster directs the assembly of the three amino acid residues (L-alanine, N-methyl-2-bromotryptophan, and O-tyrosine) and the polyketide chain that constitute the macrocyclic structure of jasplakinolide.[7][8]

Mechanism of Action: Actin Polymerization and Stabilization

Jasplakinolide exerts its biological effects by targeting one of the most fundamental components of the eukaryotic cytoskeleton: actin. It is a potent inducer of actin polymerization and a stabilizer of pre-existing actin filaments (F-actin).[1][9][10] This activity disrupts the highly dynamic nature of the actin cytoskeleton, which is crucial for a multitude of cellular processes including cell motility, division, and intracellular transport.

The key aspects of its mechanism of action include:

  • Enhanced Nucleation: Jasplakinolide promotes the formation of actin dimers, which act as nuclei for filament growth, thereby lowering the critical concentration required for polymerization.[11]

  • Filament Stabilization: It binds to F-actin, preventing its depolymerization and locking the subunits together.[11]

  • Competitive Inhibition of Phalloidin (B8060827): Jasplakinolide binds to the same site on F-actin as phalloidin, another well-known actin-stabilizing agent, and acts as a competitive inhibitor.[6][8][9][10]

This disruption of actin dynamics leads to a cascade of downstream effects, including the induction of apoptosis (programmed cell death) through a caspase-3-like protease-dependent pathway, making it a compound of interest for anti-cancer research.[4]

Signaling Pathway Diagram

Jasplakinolide_Mechanism_of_Action Jasplakinolide Jasplakinolide CellMembrane Cell Membrane (Permeable) Actin_Dimer Actin Dimers (Nucleation) Jasplakinolide->Actin_Dimer Induces F_Actin F-Actin (Filaments) Jasplakinolide->F_Actin Stabilizes G_Actin G-Actin (Monomers) CellMembrane->G_Actin Enters Cell G_Actin->Actin_Dimer Polymerization Actin_Dimer->F_Actin Stabilized_F_Actin Stabilized F-Actin Depolymerization Depolymerization Stabilized_F_Actin->Depolymerization Inhibits Cytoskeleton_Disruption Actin Cytoskeleton Disruption Stabilized_F_Actin->Cytoskeleton_Disruption Apoptosis Apoptosis Cytoskeleton_Disruption->Apoptosis Phalloidin Phalloidin Phalloidin->F_Actin Competes with

Mechanism of action of Jasplakinolide on the actin cytoskeleton.

Quantitative Data

The biological activity of jasplakinolide has been quantified in various studies, providing key metrics for its potency.

ParameterValueCell Line / SystemReference
Antiproliferative Activity (IC₅₀) 35 nMPC3 (prostate carcinoma)[6][9][10]
F-actin Binding (Kd) ~15 nMRabbit skeletal muscle actin[6][8][9][10]
Inhibition of [³H]thymidine incorporation Dose-dependent decrease (0.25-2 µg/ml)Jurkat T cells[4]

Experimental Protocols

Isolation and Purification of Jasplakinolide

The original isolation of jasplakinolide from the sponge Jaspis johnstoni involved a multi-step chromatographic process.[4]

Workflow:

  • Extraction: The sponge material is extracted with a solvent such as a mixture of methylene (B1212753) chloride (CH₂Cl₂) and methanol (B129727) (MeOH).

  • Solvent Partitioning: The crude extract is subjected to solvent partitioning to separate compounds based on their polarity.

  • Chromatography:

    • Sephadex LH-20 Gel Filtration: The organic-soluble fraction is passed through a Sephadex LH-20 column to separate components by size.[4]

    • Silica (B1680970) Gel Chromatography: Fractions containing jasplakinolide are further purified using silica gel chromatography.[4]

    • High-Performance Liquid Chromatography (HPLC): Final purification to homogeneity is achieved using normal-phase HPLC.[4]

Jasplakinolide_Isolation_Workflow Sponge Marine Sponge (e.g., Jaspis splendens) Extraction Solvent Extraction (CH₂Cl₂/MeOH) Sponge->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning Organic_Fraction Organic Soluble Fraction Partitioning->Organic_Fraction Sephadex Sephadex LH-20 Gel Filtration Organic_Fraction->Sephadex Enriched_Fractions Enriched Fractions Sephadex->Enriched_Fractions Silica Silica Gel Chromatography Enriched_Fractions->Silica Semi_Pure Semi-Pure Jasplakinolide Silica->Semi_Pure HPLC Normal-Phase HPLC Semi_Pure->HPLC Pure_Jasplakinolide Pure Jasplakinolide HPLC->Pure_Jasplakinolide

General workflow for the isolation and purification of Jasplakinolide.
Actin Polymerization Assay

The effect of jasplakinolide on actin polymerization can be monitored using pyrene-labeled actin.

  • Preparation of Actin: Monomeric (G-actin) is purified from rabbit skeletal muscle and labeled with pyrene.

  • Initiation of Polymerization: Polymerization is initiated by adding salts (e.g., MgCl₂ and KCl) to a solution of pyrene-labeled G-actin.

  • Addition of Jasplakinolide: Jasplakinolide is added to the reaction mixture at various concentrations.

  • Fluorescence Measurement: The increase in fluorescence intensity, which corresponds to the incorporation of pyrene-labeled G-actin into F-actin polymers, is measured over time using a fluorometer. A significant increase in the rate and extent of fluorescence upon addition of jasplakinolide indicates its polymerizing and stabilizing effect.

Conclusion

Jasplakinolide stands out as a remarkable natural product with a unique and potent mechanism of action. Its origin from a sponge-symbiotic bacterium highlights the vast and underexplored chemical diversity within marine ecosystems. For researchers, it provides an invaluable tool to dissect the intricate workings of the actin cytoskeleton. For drug development professionals, its potent cytotoxic and antiproliferative properties, despite initial toxicity concerns in preclinical trials, continue to inspire the design of novel actin-targeting anticancer agents.[5] A thorough understanding of its natural origins, ecological significance, and molecular interactions is paramount for fully harnessing its potential in both basic science and medicine.

References

Preliminary Bioactivity Screening of Jangomolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide is a steroid lactone, a class of organic compounds characterized by a sterol lipid containing a lactone moiety linked to the steroid skeleton.[1][2][3] Its chemical formula is C26H28O8.[1][2][3] Despite its defined chemical structure, a thorough review of scientific literature reveals a significant scarcity of published studies on the biological activities of this compound.

This guide provides a comprehensive framework for conducting a preliminary bioactivity screening of a novel natural product such as this compound. The methodologies, data presentation formats, and workflow visualizations detailed below are based on established practices in drug discovery and natural product research. They are intended to serve as a robust starting point for investigating the therapeutic potential of unexplored compounds.

Proposed Preliminary Bioactivity Screening Cascade

A typical preliminary screening cascade for a novel compound like this compound would involve a tiered approach, starting with broad cytotoxicity assays, followed by more specific screens based on structural similarities to known bioactive molecules or therapeutic needs.

Tier 1: Cytotoxicity Screening

The initial step is to assess the general toxicity of the compound against various cell lines. This helps to determine a safe concentration range for subsequent, more specific bioassays and to identify any potential for anticancer activity.

Tier 2: Targeted Bioactivity Screening

Based on the cytotoxic profile and the structural class of this compound (steroid lactone), targeted screening in the following areas is recommended:

  • Anti-inflammatory Activity: Many steroidal compounds exhibit anti-inflammatory properties.

  • Antimicrobial Activity: Natural products are a rich source of antimicrobial agents.

  • Anticancer Activity: If significant cytotoxicity is observed in cancer cell lines compared to normal cell lines, further investigation into its anticancer potential is warranted.

Experimental Protocols

Detailed methodologies for key preliminary bioassays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

This assay assesses the potential of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Principle: LPS stimulates macrophages (e.g., RAW 264.7 cells) to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (a known anti-inflammatory agent with LPS).

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control and determine the IC50 value.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.

Protocol:

  • Compound Preparation: Prepare serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation

Quantitative data from the preliminary screening should be summarized in clear and concise tables.

Table 1: Hypothetical Cytotoxicity of this compound against Various Cell Lines

Cell LineCell TypeIC50 (µM) after 48h
A549Human Lung Carcinoma15.2 ± 1.8
MCF-7Human Breast Adenocarcinoma22.5 ± 2.1
HeLaHuman Cervical Adenocarcinoma18.9 ± 1.5
HEK293Human Embryonic Kidney (Normal)> 100

Table 2: Hypothetical Anti-inflammatory Activity of this compound

AssayCell LineIC50 (µM)
Nitric Oxide (NO) InhibitionRAW 264.735.4 ± 3.2

Table 3: Hypothetical Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria64
Escherichia coliGram-negative Bacteria> 128
Candida albicansFungi32

Visualizations: Workflows and Pathways

Graphviz diagrams are provided to visualize the experimental workflows and a potential signaling pathway for further investigation.

Experimental_Workflow_Cytotoxicity start Start: Cytotoxicity Screening plate_cells Plate Cells in 96-well Plate (e.g., A549, MCF-7, HEK293) start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_compound Add Serial Dilutions of this compound incubate1->add_compound incubate2 Incubate for 24/48/72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate analyze Calculate % Viability and IC50 read_plate->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for MTT Cytotoxicity Assay.

Experimental_Workflow_Anti_Inflammatory start Start: Anti-inflammatory Screening plate_cells Plate RAW 264.7 Macrophages start->plate_cells incubate1 Incubate for 24h plate_cells->incubate1 add_compound Pre-treat with this compound incubate1->add_compound stimulate Stimulate with LPS add_compound->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_plate Measure Absorbance at 540nm add_griess->read_plate analyze Calculate % NO Inhibition and IC50 read_plate->analyze end End: Anti-inflammatory Activity analyze->end

Caption: Workflow for Nitric Oxide Inhibition Assay.

Hypothetical_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO This compound This compound This compound->IKK Hypothesized Inhibition

Caption: Hypothetical Anti-inflammatory Signaling Pathway.

Conclusion and Future Directions

This guide outlines a foundational strategy for the preliminary bioactivity screening of this compound. Based on the hypothetical results presented, this compound demonstrates potential as a selective anticancer agent and a moderate anti-inflammatory and antifungal compound.

Future work should focus on:

  • Bioassay-Guided Fractionation: If a crude extract containing this compound is used, this technique can be employed to isolate the active compound.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound.

  • In Vivo Studies: Validating the in vitro findings in animal models of disease.

The systematic application of these screening principles will be crucial in elucidating the therapeutic potential of this compound and other novel natural products.

References

Jangomolide: A Technical Overview of a Steroid Lactone

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive summary of the currently available information on Jangomolide, a naturally occurring steroid lactone. The document collates its chemical properties from the PubChem database and explores potential, though currently unconfirmed, biological activities based on its structural classification. Due to the limited specific research on this compound, this paper also presents a generalized experimental workflow and a hypothetical signaling pathway that could be relevant for future investigation into this and similar steroid lactones.

PubChem Data and Chemical Properties

This compound is registered in the PubChem database with the CID 14240958.[1] It is classified as a steroid lactone.[1][2] The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource
PubChem CID 14240958PubChem[1]
Molecular Formula C26H28O8PubChem[1]
Molecular Weight 468.5 g/mol PubChem[1]
IUPAC Name 19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.0²,⁷.0²,¹⁰.0¹⁴,¹⁶.0¹⁴,²⁰]docos-3-ene-5,12,17-trionePubChem[1]
SMILES CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)CPubChem[1]
InChI InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3PubChem[1]
InChIKey ZYPFSBYGJYBBBK-UHFFFAOYSA-NPubChem[1]

Biological Activity and Therapeutic Potential: An Extrapolation

Currently, there is a notable absence of specific experimental data detailing the biological activities of this compound. However, its classification as a steroid lactone provides a basis for hypothesizing its potential roles. Steroid lactones are a class of sterol lipids that include compounds with significant biological effects.

Based on its structural class, this compound may be involved in lipid transport and metabolism. Further research is required to elucidate its specific mechanism of action and to validate these potential activities.

Future Research: A Proposed Experimental Workflow

Given the lack of specific experimental data for this compound, a generalized workflow for the initial investigation of a novel natural product with potential therapeutic properties is proposed. This workflow is designed to systematically characterize the compound's biological effects and mechanism of action.

G General Experimental Workflow for a Novel Natural Product A Compound Isolation & Characterization B In Vitro Screening (e.g., cell viability, enzyme assays) A->B C Identification of Biological Target(s) B->C D Mechanism of Action Studies (e.g., signaling pathway analysis) C->D E In Vivo Efficacy & Toxicity Studies (Animal Models) D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: A generalized workflow for natural product drug discovery.

Hypothetical Signaling Pathway for a Steroid Lactone

As the specific signaling pathways affected by this compound are unknown, a diagram illustrating a general mechanism of action for a steroid hormone is presented. This serves as a potential model for how this compound, as a steroid lactone, might exert its effects at a cellular level. Steroids typically act by binding to intracellular receptors, which then modulate gene expression.

G Hypothetical Steroid Hormone Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus A Steroid Hormone (e.g., this compound) B Intracellular Receptor A->B Diffusion C Hormone-Receptor Complex B->C Binding D DNA C->D Translocation & DNA Binding E Transcription D->E F mRNA E->F G Protein Synthesis (Ribosome) F->G Translation H Cellular Response G->H

Caption: A generalized model of steroid hormone action.

Conclusion

This compound is a steroid lactone with a defined chemical structure but, as of now, uncharacterized biological activity. This document provides all available chemical data from its PubChem entry. The lack of specific research on this compound highlights an opportunity for future investigation. The proposed experimental workflow and the hypothetical signaling pathway offer a foundational framework for researchers and drug development professionals to begin exploring the therapeutic potential of this and other novel steroid lactones. Further studies are essential to determine its bioactivity, mechanism of action, and potential applications in medicine.

References

An In-depth Technical Guide to Steroid Lactone Compounds from Marine Invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of steroid lactone compounds derived from marine invertebrates. It covers their chemical diversity, significant biological activities, detailed experimental protocols for their isolation and evaluation, and the signaling pathways through which they exert their effects. This document is intended to serve as a valuable resource for researchers in marine natural products chemistry, pharmacology, and drug discovery.

Introduction to Marine Steroid Lactones

Marine invertebrates, particularly soft corals and sponges, are a prolific source of structurally unique and biologically active secondary metabolites. Among these, steroid lactones represent a fascinating class of compounds characterized by a steroid nucleus fused with a lactone ring. These molecules exhibit a wide range of potent biological activities, including cytotoxic, anti-inflammatory, and antiproliferative effects, making them promising candidates for drug development.[1][2][3] This guide will delve into the key aspects of these compounds, with a focus on withanolides from soft corals and other representative steroid lactones from sponges.

Chemical Diversity of Marine Steroid Lactones

The structural diversity of steroid lactones from marine invertebrates is remarkable. These compounds often feature unusual oxidation patterns, complex side chains, and varied stereochemistry, which contribute to their diverse biological activities.

A prominent group of marine-derived steroid lactones are the withanolides , which are C28 steroidal lactones built on an ergostane (B1235598) skeleton.[1][4] They are characterized by a lactone or lactol ring in the side chain, typically a δ-lactone between C-22 and C-26.[4] Soft corals of the genus Sinularia are a particularly rich source of novel withanolides, such as the sinubrasolides.[1][2][5]

Another important class of steroid lactones includes compounds isolated from sponges, such as mycalolides . These macrolides, isolated from sponges of the genus Mycale, possess a complex structure with a lactone ring and exhibit potent cytotoxic activities.[6]

Biological Activities of Marine Steroid Lactones

Steroid lactones from marine invertebrates have garnered significant attention due to their potent biological activities, particularly their cytotoxicity against cancer cell lines and their anti-inflammatory properties.

Cytotoxic Activity

Many marine steroid lactones have demonstrated significant cytotoxicity against a range of human cancer cell lines. This has made them attractive candidates for the development of new anticancer agents.

Withanolides isolated from the soft coral Sinularia brassica, for instance, have shown cytotoxicity against various cancer cell lines, including murine leukemia (P388), human T-lymphoid carcinoma (MOLT-4), human erythroleukemia (K562), and human colon carcinoma (HT-29).[1][4][5] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and disrupt cell cycle progression in cancer cells.[7][8]

Table 1: Cytotoxicity of Withanolides from Sinularia brassica

CompoundCell LineIC50 / ED50 (µM)Reference
Sinubrasolide AP3884.8[4]
MOLT-46.2[4]
K5629.1[4]
HT-297.5[4]
Sinubrasolide DMOLT-49.9[4]
HT-297.5[4]
Sinubrasolide HP388, MOLT-4, K562, HT-29Active[5]
Sinubrasolide JP388, MOLT-4, K562, HT-29Active[5]
Sinubrasolide KP388, MOLT-4, K562, HT-29Active[5]
Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and marine natural products are a promising source of new anti-inflammatory agents.[9] Several steroid lactones have demonstrated potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Withanolides from Sinularia brassica have been shown to suppress superoxide (B77818) anion generation and elastase release in fMLP/CB-induced human neutrophils, indicating their potential as anti-inflammatory agents.[2][5] The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[9]

Table 2: Anti-inflammatory Activity of Sinubrasolide A

ActivityIC50 (µM)Reference
Superoxide anion generation inhibition3.5 ± 0.9[5]
Elastase release inhibition1.4 ± 0.1[5]

Experimental Protocols

This section provides detailed methodologies for the bioassay-guided isolation, purification, structure elucidation, and biological evaluation of steroid lactones from marine invertebrates.

Bioassay-Guided Isolation and Purification

This protocol outlines a general procedure for the isolation of bioactive steroid lactones from a soft coral, such as Sinularia brassica, guided by cytotoxicity or anti-inflammatory assays.

Protocol 4.1.1: Bioassay-Guided Isolation of Withanolides from Sinularia brassica

  • Collection and Extraction:

    • Collect specimens of Sinularia brassica and freeze-dry them.

    • Grind the freeze-dried material and extract exhaustively with a 1:1 mixture of dichloromethane (B109758) and methanol (B129727) at room temperature.

    • Concentrate the combined extracts under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with ethyl acetate (B1210297) and n-butanol.

    • Test each fraction for the desired biological activity (e.g., cytotoxicity).

  • Chromatographic Separation:

    • Subject the active fraction (typically the ethyl acetate fraction) to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of n-hexane and ethyl acetate to yield several subfractions.

    • Monitor the fractions by thin-layer chromatography (TLC) and bioassays.

  • Purification by HPLC:

    • Further purify the active subfractions using reversed-phase high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., methanol/water or acetonitrile/water gradients).

    • Collect the individual peaks and test their purity and bioactivity.

  • Structure Elucidation:

    • Determine the structures of the pure compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).[1][10][11][12][13]

Cytotoxicity Assays

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of natural products.

Protocol 4.2.1: MTT Assay for Cytotoxicity [14][15][16]

  • Cell Seeding:

    • Seed human cancer cells (e.g., P388, MOLT-4, K562, HT-29) in a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/mL in a final volume of 100 µL of culture medium per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of the purified steroid lactone in dimethyl sulfoxide (B87167) (DMSO).

    • Add various concentrations of the compound to the wells in triplicate. The final DMSO concentration should not exceed 0.1%.

    • Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Anti-inflammatory Assays

The following protocols are used to evaluate the anti-inflammatory potential of marine steroid lactones by measuring their effect on neutrophil functions.

Protocol 4.3.1: Superoxide Anion Generation Assay [17][18][19][20]

  • Neutrophil Isolation:

    • Isolate human neutrophils from the blood of healthy donors using dextran (B179266) sedimentation and Ficoll-Paque gradient centrifugation.

  • Assay Procedure:

    • Pre-incubate neutrophils (6 x 10⁵ cells/mL) with the test compound at various concentrations for 5 minutes at 37°C.

    • Add cytochrome c (0.5 mg/mL) and incubate for another 2 minutes.

    • Stimulate the cells with fMLP (100 nM) for 10 minutes.

    • Measure the absorbance of the supernatant at 550 nm to determine the amount of superoxide anion generated.

Protocol 4.3.2: Elastase Release Assay [21][22][23][24][25]

  • Neutrophil Preparation:

    • Isolate human neutrophils as described above.

  • Assay Procedure:

    • Pre-incubate neutrophils (6 x 10⁵ cells/mL) with the test compound at various concentrations for 5 minutes at 37°C.

    • Add MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide (100 µM) as the elastase substrate and incubate for 2 minutes.

    • Stimulate the cells with fMLP (100 nM) for 10 minutes.

    • Centrifuge the samples and measure the absorbance of the supernatant at 405 nm to quantify elastase release.

Signaling Pathways Modulated by Marine Steroid Lactones

The biological effects of marine steroid lactones are often mediated by their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Cytotoxicity and Apoptosis Pathways

The cytotoxic activity of many steroid lactones is linked to the induction of apoptosis, or programmed cell death.[7][8][26][27] This process is tightly regulated by a complex network of signaling pathways. Marine steroid lactones can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a central role in regulating the intrinsic apoptotic pathway. Pro-apoptotic proteins like Bax and Bak promote the release of cytochrome c from the mitochondria, while anti-apoptotic proteins like Bcl-2 and Mcl-1 inhibit this process.[7] Some steroid lactones have been shown to modulate the expression of these proteins, thereby promoting apoptosis in cancer cells.

Apoptosis_Pathway Steroid_Lactone Marine Steroid Lactone Death_Receptors Death Receptors (e.g., Fas, TNFR) Steroid_Lactone->Death_Receptors activates Bcl2_Family Bcl-2 Family (Bax, Bak, Bcl-2) Steroid_Lactone->Bcl2_Family modulates Caspase8 Caspase-8 Death_Receptors->Caspase8 activates Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Bcl2_Family->Mitochondrion regulates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Fig. 1: Apoptosis signaling pathway induced by marine steroid lactones.
Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of marine steroid lactones are largely attributed to their ability to suppress the activation of key pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB), and to inhibit Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[9][28][29][30][31]

NF-κB Pathway: NF-κB is a crucial regulator of genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.[29] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Marine steroid lactones can inhibit this pathway at multiple levels, including the inhibition of IKK activity and the prevention of IκB degradation.

MAPK Pathway: The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[8] These pathways can be activated by various inflammatory stimuli and lead to the activation of transcription factors such as AP-1. Marine steroid lactones can interfere with MAPK signaling by inhibiting the phosphorylation of key kinases in the cascade.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, fMLP) IKK IKK Complex Inflammatory_Stimuli->IKK MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Inflammatory_Stimuli->MAPK_Cascade Steroid_Lactone Marine Steroid Lactone Steroid_Lactone->IKK inhibits Steroid_Lactone->MAPK_Cascade inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus AP1 AP-1 MAPK_Cascade->AP1 activates AP1->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes transcription

Fig. 2: Anti-inflammatory signaling pathways modulated by marine steroid lactones.

Conclusion

Steroid lactone compounds from marine invertebrates represent a rich and diverse source of bioactive molecules with significant potential for the development of new therapeutic agents. Their potent cytotoxic and anti-inflammatory activities, coupled with their novel chemical structures, make them compelling leads for drug discovery. This guide has provided an overview of their chemistry, biology, and the experimental approaches for their study. Further research into the mechanisms of action and the development of sustainable sources for these compounds will be crucial for realizing their full therapeutic potential.

References

A Deep Dive into Marine Actinomycetes: A Technical Guide to Novel Secondary Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The world's oceans harbor a vast and largely untapped reservoir of microbial diversity, among which marine actinomycetes have emerged as a particularly prolific source of novel secondary metabolites with significant therapeutic potential. These filamentous bacteria, thriving in unique and often extreme marine environments, produce a remarkable array of structurally diverse compounds exhibiting potent antibacterial, anticancer, and other pharmacological activities. This technical guide provides an in-depth exploration of the core aspects of discovering and characterizing these valuable natural products, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Quantitative Bioactivity of Novel Marine Actinomycete Metabolites

The discovery of new secondary metabolites is driven by their potential biological activity. The following tables summarize the quantitative data for a selection of recently discovered compounds, providing a comparative overview of their potency.

Table 1: Antibacterial Activity of Novel Marine Actinomycete Metabolites
CompoundProducing OrganismTarget Organism(s)MIC (µg/mL)Reference(s)
Streptophenazines A–HStreptomyces sp. HB202Various bacterial strains15.6 - 62.5
Salinamide A and BStreptomyces sp.S. pneumoniae, S. pyrogenes2 - 4[1]
Tirandamycin CStreptomyces sp. 307–9Vancomycin-resistant E. faecalis110 µM[1]
Tunicamycin EStreptomyces xinghaiensis SCSIO S15077B. thuringiensis, C. albicans0.5 - 32[1]
Branimycin B and CStreptomyces sp.S. aureus, Gram-negative bacteria20 - 80[2]
Heraclemycin CStreptomyces sp. Y3111Anti-BCG6.25[3]
Unnamed AnthraquinoneAmycolatopsis sp. isolate ERI-26Antifungal3.9[2]
Antibiotic A4 and A5Saccharothrix SA198Gram-positive, Gram-negative, Fungi1 - 50[2]
Micrococcus luteus extractMicrococcus luteusBacillus cereus, Staphylococcus aureus93.75
Table 2: Cytotoxic Activity of Novel Marine Actinomycete Metabolites
CompoundProducing OrganismCancer Cell Line(s)IC50Reference(s)
Marmycin AStreptomyces sp.HCT-116 (Colon)60.5 nM[4]
Piericidin C7 and C8Streptomyces sp.RG-E1A-7, Neuro-2a0.21 - 1.5 nM[4]
Daryamide AStreptomyces sp. CNQ-085HCT-116 (Colon)3.15 µg/mL[4]
Octalactin AStreptomyces sp. PG-19B-16-F10, HCT-1167.2 and 500 ng/mL[5]
Bafilomycin MStreptomyces sp. GIC10-1HL-60, SUPT-1, K-562, LNCaP11 - 389 ng/mL[5]
21,22-en-9-hydroxybafilomycin DStreptomyces sp. HZP-2216EU251 and C6 (Glioma)0.12 and 0.36 µM[5]
Strepoxepinmycin DStreptomyces sp. XMA39HCT116 (Colon)2.9 µM[6]
Lobophorin FStreptomyces sp. SCSIO 01127SF-268, MCF-7, NCI-H4602.93 - 6.82 µM[6]
Salinosporamide ASalinispora tropicaMultiple Myeloma, Colon, Leukemia3.5 nM (proteasome inhibition)
ACT01 Crude ExtractStreptomyces sp.MCF-7 (Breast)10.13 µg/mL[7]
ACT01 Crude ExtractStreptomyces sp.MDA-MB-231 (Breast)18.54 µg/mL[7]

Experimental Protocols

The successful discovery and characterization of novel secondary metabolites hinge on a series of well-defined experimental procedures. This section provides detailed methodologies for key experiments.

Isolation and Cultivation of Marine Actinomycetes

This protocol outlines the steps for isolating actinomycetes from marine sediments.

  • Sample Collection and Pre-treatment :

    • Collect marine sediment samples from various depths and locations using a sterile core sampler.[8][9]

    • Aseptically transfer the samples to sterile containers and store at 4°C.[8]

    • To reduce the number of non-spore-forming bacteria, air-dry the sediment samples in a laminar flow hood overnight or heat at 50-55°C for 6-60 minutes.[8][9][10]

    • Crush the dried sediment into a fine powder using a sterile mortar and pestle.[8][10]

  • Serial Dilution and Plating :

    • Suspend 1 gram of the pre-treated sediment in 9 mL of sterile seawater or saline solution and vortex thoroughly.[8][9]

    • Perform a serial dilution of the suspension up to 10⁻⁵.[8]

    • Spread 100-200 µL of each dilution onto various selective agar (B569324) media, such as Starch Casein Agar (SCA) or Actinomycetes Isolation Agar (AIA), prepared with 50% seawater.[8][9][11]

    • Supplement the media with antifungal (e.g., cycloheximide, 50 µg/mL) and antibacterial (e.g., rifampicin, 5 µg/mL or nalidixic acid, 75 µg/mL) agents to inhibit the growth of fungi and other bacteria.[8][9][12]

    • Incubate the plates at 28-30°C for 7-21 days, monitoring for the appearance of characteristic actinomycete colonies (dry, chalky, and often pigmented).[8][9]

  • Purification and Preservation :

    • Pick individual actinomycete colonies and streak them onto fresh agar plates to obtain pure cultures.

    • Preserve the purified isolates on agar slants at 4°C for short-term storage and in 20-25% glycerol (B35011) at -80°C for long-term storage.[12]

Extraction and Purification of Secondary Metabolites

This protocol describes the general procedure for extracting and purifying secondary metabolites from a liquid culture of a marine actinomycete.

  • Fermentation :

    • Prepare a seed culture by inoculating a suitable liquid medium (e.g., Tryptone Soya Broth) with the actinomycete strain and incubating at 28-30°C on a rotary shaker for 2-3 days.[13][14]

    • Inoculate a larger volume of production medium (e.g., Starch Casein Broth or Glucose-Soybean Meal Broth) with the seed culture.[13][14]

    • Incubate the production culture under the same conditions for 7-10 days to allow for the biosynthesis of secondary metabolites.[9][14]

  • Extraction :

    • Separate the mycelial biomass from the culture broth by centrifugation or filtration.[12][13][14]

    • Extract the cell-free supernatant with an equal volume of an organic solvent, typically ethyl acetate, by vigorous shaking in a separating funnel. Repeat this process 2-3 times to maximize recovery.[13][14][15]

    • Pool the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[13][14]

  • Purification using High-Performance Liquid Chromatography (HPLC) :

    • Dissolve the crude extract in a minimal amount of a suitable solvent.[13]

    • Perform an initial fractionation of the crude extract using flash chromatography on a silica (B1680970) gel column.[16]

    • Subject the active fractions to preparative HPLC for final purification.[13][16][17]

      • Method Development : Develop a suitable gradient elution method using an analytical HPLC system to achieve good separation of the target compounds.

      • Scale-up : Transfer the analytical method to a preparative HPLC system with a larger column.

      • Fraction Collection : Collect the fractions corresponding to the peaks of interest.

    • Evaporate the solvent from the purified fractions to obtain the pure compounds.

Structure Elucidation

This protocol provides an overview of the spectroscopic techniques used to determine the chemical structure of a purified novel compound.

  • Mass Spectrometry (MS) :

    • Obtain the high-resolution mass spectrum of the compound using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine its accurate mass and molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[18][19][20]

      • 1D NMR : ¹H NMR (to identify proton signals, their chemical shifts, multiplicities, and integrations) and ¹³C NMR (to identify carbon signals).[20]

      • 2D NMR :

        • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.[20]

        • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.[20]

        • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.[20]

        • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in elucidating the stereochemistry of the molecule.[19]

    • Analyze the collective NMR data to piece together the planar structure and relative stereochemistry of the novel compound.[18][19]

Bioactivity Screening

This protocol details the broth microdilution method for determining the antibacterial activity of a compound.[21][22][23][24]

  • Preparation :

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[21][22]

    • Prepare a standardized inoculum of the target bacterial strain adjusted to a 0.5 McFarland standard.[22]

  • Inoculation and Incubation :

    • Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[21]

    • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

    • Incubate the plate at 37°C for 16-20 hours.[23]

  • Interpretation :

    • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[22][23]

This protocol describes the MTT assay for assessing the cytotoxic effect of a compound on cancer cells.[25][26][27][28][29]

  • Cell Seeding :

    • Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[28]

  • Treatment :

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).[28][29]

  • MTT Addition and Incubation :

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.[25][28] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.[26][27]

  • Solubilization and Measurement :

    • Carefully remove the medium and add 100-130 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[25][28]

    • Measure the absorbance at a wavelength of 492-570 nm using a microplate reader.[26][28]

  • Data Analysis :

    • Calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis by flow cytometry.[4][5][7][30][31]

  • Cell Treatment and Collection :

    • Treat cells with the test compound to induce apoptosis.

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize.[5]

    • Wash the cells with cold PBS.[7]

  • Staining :

    • Resuspend 1-5 x 10⁵ cells in 500 µL of 1X Binding Buffer.[5]

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]

    • Incubate at room temperature in the dark for 5-15 minutes.[5][7]

  • Flow Cytometry Analysis :

    • Analyze the stained cells by flow cytometry within one hour.[7]

    • Interpretation :

      • Annexin V-negative, PI-negative: Live cells.

      • Annexin V-positive, PI-negative: Early apoptotic cells.

      • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells.

      • Annexin V-negative, PI-positive: Necrotic cells.

This protocol describes the detection of apoptosis-related proteins by Western blotting.[32][33][34][35]

  • Protein Extraction :

    • Treat cells with the test compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[32]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.[32]

  • Protein Quantification and Sample Preparation :

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

    • Denature the proteins by boiling in Laemmli sample buffer.[32]

  • SDS-PAGE and Protein Transfer :

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[32]

  • Immunoblotting :

    • Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.[32]

    • Incubate the membrane with a primary antibody specific for an apoptosis-related protein (e.g., cleaved caspase-3, PARP, Bcl-2 family proteins).[33]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis :

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Analyze the band intensities to determine the changes in protein expression levels.

Visualizing Molecular Mechanisms and Discovery Workflows

Understanding the intricate signaling pathways affected by these novel metabolites and the logical flow of their discovery is crucial for their development as therapeutic agents. The following diagrams, created using the DOT language for Graphviz, illustrate these complex relationships.

Experimental Workflow for the Discovery of Novel Secondary Metabolites

experimental_workflow cluster_collection Sample Collection & Isolation cluster_fermentation Fermentation & Extraction cluster_screening Screening & Purification cluster_elucidation Structure Elucidation marine_sediment Marine Sediment Collection pretreatment Sample Pre-treatment (Drying/Heating) marine_sediment->pretreatment serial_dilution Serial Dilution pretreatment->serial_dilution selective_plating Plating on Selective Media serial_dilution->selective_plating pure_culture Isolation of Pure Actinomycete Cultures selective_plating->pure_culture fermentation Large-Scale Fermentation pure_culture->fermentation extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction crude_extract Crude Extract extraction->crude_extract bioassay Bioactivity Screening (Antibacterial/Anticancer) crude_extract->bioassay hplc HPLC Purification bioassay->hplc Active Extract pure_compound Pure Compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr structure Novel Chemical Structure ms->structure nmr->structure drug_dev drug_dev structure->drug_dev Lead Compound for Drug Development

Caption: A generalized workflow for the discovery of novel secondary metabolites from marine actinomycetes.

Signaling Pathway of Salinosporamide A-Induced Apoptosis

salinosporamide_a_pathway SalinosporamideA Salinosporamide A Proteasome 20S Proteasome SalinosporamideA->Proteasome Inhibits IkBa_p65 IκBα-p65/p50 Complex SalinosporamideA->IkBa_p65 Prevents IκBα Degradation Proteasome->IkBa_p65 Degrades IκBα p65_p50 p65/p50 (NF-κB) IkBa_p65->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus Translocates to p65_p50->Nucleus Blocks Translocation Gene_Expression NF-κB Target Gene Expression Nucleus->Gene_Expression Initiates Transcription Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2, Bcl-xL, IAPs) Gene_Expression->Anti_Apoptotic Upregulates Apoptosis Apoptosis Gene_Expression->Apoptosis Promotes Anti_Apoptotic->Apoptosis Inhibits

Caption: Salinosporamide A inhibits the proteasome, leading to the suppression of the NF-κB pathway and promotion of apoptosis.

TRAIL-Induced Extrinsic Apoptosis Pathway

trail_pathway cluster_mito Mitochondrial Amplification Loop TRAIL TRAIL DR4_DR5 Death Receptors (DR4/DR5) TRAIL->DR4_DR5 Binds to DISC DISC Formation (FADD, Pro-caspase-8/10) DR4_DR5->DISC Recruits Caspase8_10 Active Caspase-8/10 DISC->Caspase8_10 Activates Caspase3 Active Caspase-3 Caspase8_10->Caspase3 Activates Bid Bid Caspase8_10->Bid Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes tBid tBid Bid->tBid Bax_Bak Bax/Bak Activation tBid->Bax_Bak CytochromeC Cytochrome c Release Bax_Bak->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) CytochromeC->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Activates

Caption: The extrinsic apoptosis pathway initiated by the binding of TRAIL to its death receptors.

Conclusion

Marine actinomycetes represent a frontier in the quest for novel therapeutic agents. Their unique secondary metabolites, born from the selective pressures of the marine environment, offer a rich chemical diversity for drug discovery. The systematic approach of isolation, cultivation, extraction, purification, and structure elucidation, coupled with robust bioactivity screening, is essential for unlocking the full potential of these microorganisms. As our understanding of their genetics and biosynthetic pathways deepens through techniques like genome mining, the targeted discovery of new and potent drug candidates from marine actinomycetes will undoubtedly accelerate, providing new hope in the fight against a myriad of human diseases.

References

Isolating Nature's Arsenal: A Technical Guide to Bioactive Compounds from Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Marine sponges, sessile filter-feeders of the phylum Porifera, represent a veritable treasure trove of complex and potent bioactive secondary metabolites.[1][2][3] These compounds, honed by millions of years of evolution for chemical defense and communication, exhibit a remarkable range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides an in-depth technical overview of the methodologies employed in the isolation and characterization of these promising therapeutic leads, from initial extraction to final structure elucidation.

Extraction: Liberating Bioactive Molecules

The initial step in the discovery pipeline is the efficient extraction of secondary metabolites from the sponge matrix. The choice of solvent and extraction methodology is critical and is dictated by the polarity of the target compounds.

Maceration with Organic Solvents

A widely employed technique involves the maceration of lyophilized and ground sponge tissue in organic solvents. Methanol (B129727) is a common choice due to its ability to extract a broad spectrum of compounds, from polar to moderately non-polar.

Experimental Protocol: Methanol Extraction

  • Sample Preparation: Lyophilize the collected marine sponge sample to remove water, which can interfere with extraction and promote degradation. Grind the dried sponge tissue into a fine powder to maximize the surface area for solvent penetration.

  • Maceration: Immerse the powdered sponge material in methanol. A typical solvent-to-sample ratio is 20:1 (v/w), for instance, 200 mL of methanol for 10 g of dried sponge powder.[4]

  • Extraction: Allow the mixture to stand for a prolonged period, typically 24-72 hours, with continuous agitation or stirring to enhance extraction efficiency.[5] The process is often repeated three times with fresh solvent to ensure exhaustive extraction.

  • Filtration and Concentration: After each extraction cycle, filter the mixture through Whatman No. 1 filter paper to separate the solvent from the sponge debris. Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature of approximately 40-45°C to yield the crude extract.[4][5]

Factors Influencing Extraction Efficiency

Several factors can significantly impact the yield and profile of the extracted compounds:

  • Solvent Polarity: A gradient of solvents, from non-polar (e.g., hexane) to polar (e.g., methanol, water), can be used sequentially to fractionate the extract based on polarity.

  • Temperature: While elevated temperatures can increase extraction efficiency, they may also lead to the degradation of thermolabile compounds.[6]

  • Extraction Time: The duration of maceration should be optimized to ensure maximum recovery of bioactive metabolites without promoting their degradation.

Chromatographic Separation: Purifying the Active Principles

The crude extract is a complex mixture of numerous compounds. Bioassay-guided fractionation is a common strategy, where the extract is separated into fractions, and each fraction is tested for the desired biological activity. The active fractions are then subjected to further chromatographic purification to isolate the pure bioactive compounds.

Column Chromatography

Column chromatography is a fundamental technique for the initial fractionation of the crude extract. Silica (B1680970) gel is a commonly used stationary phase for the separation of non-polar to moderately polar compounds like terpenes and steroids.

Experimental Protocol: Silica Gel Column Chromatography for Terpenes

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to settle, ensuring a uniform and bubble-free packing.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. For example, a gradient could start with hexane (B92381), followed by increasing percentages of ethyl acetate (B1210297) in hexane (e.g., 9:1, 4:1, 1:1), and finally pure ethyl acetate.[7][8]

  • Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.

  • Analysis: Combine fractions with similar TLC profiles and concentrate them for further purification or bioassay.

High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of bioactive compounds. Reversed-phase HPLC, with a non-polar stationary phase (e.g., C18) and a polar mobile phase, is widely used for the separation of a broad range of marine natural products, including peptides and alkaloids.

Experimental Protocol: Preparative RP-HPLC for Peptides

  • Column and Solvents: Utilize a preparative C18 column. The mobile phase typically consists of two solvents: Solvent A (e.g., water with 0.1% trifluoroacetic acid (TFA)) and Solvent B (e.g., acetonitrile (B52724) with 0.1% TFA). TFA is used as an ion-pairing agent to improve peak shape.[9][10]

  • Gradient Elution: Develop a linear gradient to elute the peptides. A typical gradient for peptide separation might start with a low percentage of Solvent B (e.g., 5-10%) and gradually increase to a higher percentage (e.g., 70-90%) over a period of 30-60 minutes.

  • Flow Rate and Detection: Set an appropriate flow rate for the preparative column. Monitor the elution of peptides using a UV detector, typically at wavelengths of 214 nm and 280 nm.

  • Fraction Collection and Analysis: Collect fractions corresponding to the peaks of interest. Analyze the purity of the collected fractions using analytical HPLC and confirm the molecular weight by mass spectrometry.

  • Lyophilization: Combine the pure fractions and lyophilize to obtain the purified peptide.[9]

Structure Elucidation: Unveiling the Molecular Architecture

Once a pure bioactive compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of the compound. High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition with high accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of a novel compound. A suite of 1D and 2D NMR experiments is employed:

  • ¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the assembly of the carbon skeleton and the placement of functional groups.[11][12][13]

The comprehensive analysis of these spectroscopic data allows for the unambiguous determination of the structure of the novel bioactive compound.[11][12]

Quantitative Data on Bioactive Compounds

The following tables summarize quantitative data for a selection of bioactive compounds isolated from marine sponges, highlighting their source, yield, and cytotoxic activity.

Compound ClassCompound NameMarine Sponge SourceYield (% of dry weight)Cytotoxicity (IC₅₀)Target Cell Line(s)Reference(s)
Alkaloids Agelasine FAgelas sp.Not ReportedNot ReportedNot Reported[2]
(-)-Agelasidine CAgelas citrinaNot Reported10⁻³ MHuman chronic lymphocytic leukemia (CLL)[2][14]
5,6-dibromotryptamineNot ReportedNot Reported5.4 µMMOLT-3 (leukemia)[2]
5,6-dibromotryptamineNot ReportedNot Reported9.4 µMHeLa (cervical cancer)[2]
MonanchocidinMonanchora pulchraNot Reported2.1 µM - 6.8 µMTHP-1 (leukemia), HeLa[15]
Unguiculin A-CMonanchora sp.Not Reported0.03 - 0.2 µMKB (nasopharyngeal cancer)[15]
Scleritodermin AScleritoderma nodosumNot Reported0.670 - 1.9 µMHCT116 (colon), A2780 (ovarian), SKBR3 (breast)[15]
Makaluvamine OSmenospongia sp.Not Reported8.6 - 94 µMp53+/+, p53-/-, p21+/+, p21-/-[15]
Polyketides (+)-DiscodermolideDiscodermia dissoluta0.002% (of frozen weight)Potent inhibitor of tumor cell growthVarious MDR cancer cell lines[1]

Signaling Pathways and Mechanisms of Action

Many bioactive compounds from marine sponges exert their effects by modulating specific cellular signaling pathways. Understanding these mechanisms is crucial for their development as therapeutic agents.

Discodermolide: A Microtubule Stabilizer

Discodermolide, a potent polyketide, is a microtubule-stabilizing agent that arrests the cell cycle in the G2/M phase, leading to apoptosis.[1][3] It binds to β-tubulin at the taxane (B156437) site, promoting microtubule assembly and stability.[16] This hyper-stabilization of the mitotic spindle disrupts normal cell division and triggers programmed cell death.[1][3]

Discodermolide_Pathway Discodermolide Discodermolide Tubulin β-Tubulin Discodermolide->Tubulin Binds to taxane site Microtubules Microtubules Tubulin->Microtubules Promotes assembly Stabilization Hyper-stabilization of Mitotic Spindle Microtubules->Stabilization G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Mechanism of action for the microtubule-stabilizing agent discodermolide.
Fascaplysin (B45494): A Multi-faceted Anticancer Agent

Fascaplysin, a bis-indole alkaloid, exhibits potent anticancer activity through multiple mechanisms. It is a selective inhibitor of cyclin-dependent kinase 4 (CDK4), leading to cell cycle arrest.[17] Furthermore, fascaplysin has been shown to induce both apoptosis and autophagy through the inhibition of the PI3K/Akt/mTOR signaling pathway.[18] It also inhibits the Wnt/β-catenin signaling pathway, which is involved in cell migration.[19]

Fascaplysin_Pathway cluster_PI3K PI3K/Akt/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway Fascaplysin Fascaplysin PI3K PI3K Fascaplysin->PI3K Akt Akt Fascaplysin->Akt mTOR mTOR Fascaplysin->mTOR BetaCatenin β-catenin Fascaplysin->BetaCatenin CDK4 CDK4 Fascaplysin->CDK4 PI3K->Akt Akt->mTOR Apoptosis Apoptosis mTOR->Apoptosis Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Wnt Wnt Wnt->BetaCatenin Migration Cell Migration BetaCatenin->Migration CellCycleArrest Cell Cycle Arrest CDK4->CellCycleArrest Promotes progression

Inhibitory effects of fascaplysin on key signaling pathways in cancer cells.

Conclusion

The isolation of bioactive compounds from marine sponges is a complex yet rewarding endeavor that holds immense promise for the discovery of novel therapeutics. A systematic approach, combining efficient extraction and purification strategies with powerful analytical techniques, is essential for unlocking the full potential of this unique marine resource. As our understanding of the chemical diversity and biological mechanisms of these compounds deepens, marine sponges will undoubtedly continue to be a significant source of inspiration for the development of next-generation drugs to combat a wide range of human diseases.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Jangomolide and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic strategies applicable to the total synthesis of Jangomolide, a member of the withanolide class of steroidal lactones. Due to the absence of a published total synthesis of this compound itself, this guide details methodologies for the synthesis of closely related and structurally similar withanolides, which serve as a blueprint for the construction of this compound and its stereoisomers. Furthermore, it includes extensive data on the biological activities of withanolide analogues and detailed experimental protocols.

Introduction to this compound and Withanolides

This compound is a naturally occurring C28 steroidal lactone belonging to the withanolide family.[1][2] These compounds are primarily isolated from plants of the Solanaceae family and are characterized by an ergostane (B1235598) skeleton where C-22 and C-26 are oxidized to form a δ-lactone.[3][4] Withanolides, including this compound, have garnered significant attention from the scientific community due to their diverse and potent biological activities, which include anti-inflammatory, cytotoxic, and immunomodulatory properties.[3][4] The complex and highly oxygenated structure of these molecules presents a formidable challenge for synthetic chemists, making them attractive targets for total synthesis and analog development.

Proposed Strategy for the Total Synthesis of this compound

A total synthesis of this compound has not yet been reported in the scientific literature. However, based on successful syntheses of other withanolides such as Withaferin A, Withanolide A, and Withanolide D, a plausible retrosynthetic analysis can be proposed. The general approach involves the construction of the steroidal core followed by the stereoselective installation of the lactone side chain and subsequent functional group manipulations.

A potential synthetic workflow is outlined below:

Jangomolide_Synthetic_Workflow Start Commercially Available Steroid Precursor (e.g., Pregnenolone) Core Construction of ABCD Ring System Start->Core Multiple Steps SideChain Side Chain Installation Core->SideChain Coupling Reaction Lactone Lactone Formation SideChain->Lactone Cyclization FGIs Functional Group Interconversions Lactone->FGIs Oxidation/ Reduction This compound This compound FGIs->this compound Withanolide_Biosynthesis cluster_isoprenoid Isoprenoid Pathway cluster_withanolide Withanolide Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) Squalene Squalene IPP->Squalene Cycloartenol Cycloartenol Squalene->Cycloartenol 24_Methylenecholesterol 24-Methylene cholesterol Cycloartenol->24_Methylenecholesterol Hydroxylation Hydroxylation 24_Methylenecholesterol->Hydroxylation Oxidation Oxidation Hydroxylation->Oxidation Lactonization Lactonization Oxidation->Lactonization Withanolides Withanolides Lactonization->Withanolides Withanolide_SAR Core Withanolide Scaffold RingA A-Ring Modification (α,β-unsaturated ketone) Core->RingA RingB B-Ring Modification (5,6-epoxide) Core->RingB SideChain Side Chain Lactone Core->SideChain Cytotoxicity Enhanced Cytotoxicity RingA->Cytotoxicity RingB->Cytotoxicity SideChain->Cytotoxicity

References

In Vitro Assays for Testing Jangomolide's Cytotoxic Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide, a naturally occurring steroid lactone and limonoid isolated from plants such as Flacourtia jangomas and Vachellia nilotica, represents a class of compounds with potential therapeutic properties.[1][2][3] This document provides a comprehensive set of application notes and protocols for investigating the cytotoxic effects of this compound in vitro. The methodologies outlined here are designed to assess cell viability, membrane integrity, and the induction of apoptosis, providing a robust framework for the preliminary evaluation of this compound as a potential anticancer agent. The protocols are based on established in vitro cytotoxicity assays and are presented in a manner that can be adapted for the specific needs of the researcher.

Data Presentation

The following tables present hypothetical quantitative data for the cytotoxic and apoptotic effects of this compound on various cancer cell lines. This data is for illustrative purposes to demonstrate the recommended format for data presentation.

Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineTissue of OriginAssayEndpointIncubation Time (h)IC₅₀ (µM)Max. Inhibition (%)
MCF-7 Breast AdenocarcinomaMTTViability4815.888.2
LDHCytotoxicity4822.575.6
A549 Lung CarcinomaMTTViability4828.481.5
LDHCytotoxicity4839.168.9
HepG2 Hepatocellular CarcinomaMTTViability4812.195.3
LDHCytotoxicity4818.982.4
PC-3 Prostate CancerMTTViability4821.784.1
LDHCytotoxicity4830.271.3

Table 2: Apoptotic Effects of this compound on Cancer Cell Lines (48h Incubation)

Cell LineTreatment (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
MCF-7 Control95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound (15 µM)45.8 ± 3.535.1 ± 2.819.1 ± 1.9
A549 Control96.1 ± 1.82.1 ± 0.31.8 ± 0.2
This compound (30 µM)52.3 ± 4.128.9 ± 2.218.8 ± 1.5
HepG2 Control97.3 ± 1.51.5 ± 0.21.2 ± 0.1
This compound (10 µM)38.7 ± 3.942.6 ± 3.118.7 ± 2.0

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (DMSO concentration should not exceed 0.5%).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided in the kit for maximum LDH release control)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired duration.

  • Include the following controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

    • Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the end of the incubation period.

  • After incubation, transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture (substrate, cofactor, and dye) to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

  • The cell populations are identified as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549, HepG2) seeding Cell Seeding in Plates (96-well or 6-well) cell_culture->seeding This compound This compound Treatment (Serial Dilutions) seeding->this compound incubation Incubation (24h, 48h, 72h) This compound->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh annexin Annexin V/PI Assay (Apoptosis) incubation->annexin plate_reader Microplate Reader mtt->plate_reader ldh->plate_reader flow_cytometer Flow Cytometer annexin->flow_cytometer data_analysis IC50 Calculation & Apoptosis Quantification plate_reader->data_analysis flow_cytometer->data_analysis

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

signaling_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS JNK JNK Pathway Activation ROS->JNK Bax ↑ Bax JNK->Bax Bcl2 ↓ Bcl-2 JNK->Bcl2 Mito Mitochondrial Disruption Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed JNK-mediated apoptotic pathway induced by this compound.

References

Application Note: Quantification of Jangomolide in Human Plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, selective, and rapid Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Jangomolide in human plasma. This compound, a steroid lactone (C₂₆H₂₈O₈), has shown potential as a therapeutic agent, necessitating a robust analytical method for pharmacokinetic and drug metabolism studies.[1] This method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and sensitivity.

Introduction

This compound is a novel steroid lactone with a complex polycyclic structure.[1][2] Steroid lactones are a class of compounds known for a wide range of biological activities.[3] To support drug development efforts, a reliable method for the quantification of this compound in biological matrices is essential. UPLC-MS/MS offers high sensitivity and specificity, making it the ideal platform for bioanalytical assays.[4][5] This note provides a detailed protocol for the extraction and quantification of this compound from human plasma, suitable for regulated bioanalysis.

Experimental

2.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • Carbamazepine (Internal Standard, IS)

  • Acetonitrile, Methanol (B129727), and Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K₂EDTA)

  • Oasis HLB Solid-Phase Extraction (SPE) Cartridges (30 mg, 1 cc)

2.2. Instrumentation

  • ACQUITY UPLC I-Class System

  • Xevo TQ-XS Tandem Quadrupole Mass Spectrometer

  • ACQUITY UPLC BEH C18 Column (1.7 µm, 2.1 x 50 mm)

2.3. Sample Preparation A solid-phase extraction (SPE) method was employed for the clean-up of plasma samples.[6]

  • Pre-treatment: 100 µL of human plasma was spiked with 10 µL of Internal Standard (Carbamazepine, 1 µg/mL) and vortexed. 200 µL of 4% phosphoric acid was added, and the sample was vortexed again.

  • SPE Conditioning: An Oasis HLB cartridge was conditioned with 1 mL of methanol followed by 1 mL of water.

  • Loading: The pre-treated plasma sample was loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge was washed with 1 mL of 5% methanol in water.

  • Elution: this compound and the IS were eluted with 1 mL of methanol.

  • Dry-down and Reconstitution: The eluate was evaporated to dryness under a stream of nitrogen at 40°C. The residue was reconstituted in 100 µL of 50:50 methanol/water.

2.4. UPLC-MS/MS Conditions The chromatographic separation was performed using a gradient elution.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The optimized MRM transitions and instrument parameters are detailed in Table 1.

Results and Discussion

The developed UPLC-MS/MS method demonstrated excellent performance for the quantification of this compound.

3.1. Method Validation The method was validated for linearity, sensitivity, precision, and accuracy.[7]

  • Linearity: The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for this compound in human plasma. The coefficient of determination (R²) was >0.998.

  • Sensitivity: The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio >10. The limit of detection (LOD) was 0.03 ng/mL.

  • Precision and Accuracy: Intra-day and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels (Low, Mid, High). The results, summarized in Table 3 and Table 4, were within the acceptance criteria of ±15% (±20% for LLOQ).

Conclusion

This application note details a validated UPLC-MS/MS method for the quantitative analysis of this compound in human plasma. The method is rapid, sensitive, and reliable, employing a straightforward SPE sample preparation protocol. It is well-suited for supporting pharmacokinetic studies and clinical research in the development of this compound as a therapeutic agent.

Detailed Protocols

Protocol 1: Preparation of Stock Solutions, Calibration Standards, and QC Samples
  • This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Carbamazepine and dissolve it in 1 mL of methanol.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 methanol/water to create working solutions for calibration standards and QC samples.

  • Calibration Standards (0.1 - 100 ng/mL): Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working solution to achieve final concentrations of 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentrations:

    • LQC: 0.3 ng/mL

    • MQC: 8 ng/mL

    • HQC: 80 ng/mL

Protocol 2: UPLC-MS/MS Quantitative Analysis Workflow
  • Sample Preparation: Extract plasma samples, calibration standards, and QC samples according to the SPE procedure described in Section 2.3.

  • System Setup: Equilibrate the UPLC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes.

  • Sequence Generation: Create a sequence in the instrument control software. The sequence should begin with blank injections, followed by the calibration curve, QC samples, and unknown samples.

  • Data Acquisition: Inject the reconstituted samples and acquire data in MRM mode using the parameters in Table 1.

  • Data Processing: Process the acquired data using the instrument's quantification software. Integrate the peak areas for this compound and the internal standard.

  • Quantification: Generate a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. Determine the concentration of this compound in QC and unknown samples from this curve.

Data Presentation

Table 1: Optimized MS/MS Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
This compound 469.18 215.10 35 22
187.08 35 28

| Carbamazepine (IS) | 237.10 | 194.10 | 30 | 20 |

Table 2: UPLC Gradient Program

Time (min) Flow Rate (mL/min) %A (0.1% FA in Water) %B (0.1% FA in ACN) Curve
0.00 0.4 95.0 5.0 Initial
0.50 0.4 95.0 5.0 6
2.50 0.4 5.0 95.0 6
3.50 0.4 5.0 95.0 6
3.60 0.4 95.0 5.0 6

| 4.50 | 0.4 | 95.0 | 5.0 | 6 |

Table 3: Intra-Day Precision and Accuracy (n=6)

Spiked Conc. (ng/mL) Mean Measured Conc. (ng/mL) Precision (%CV) Accuracy (%)
0.3 (LQC) 0.29 5.8 96.7
8.0 (MQC) 8.21 3.5 102.6

| 80.0 (HQC) | 78.95 | 2.9 | 98.7 |

Table 4: Inter-Day Precision and Accuracy (n=18, 3 days)

Spiked Conc. (ng/mL) Mean Measured Conc. (ng/mL) Precision (%CV) Accuracy (%)
0.3 (LQC) 0.31 7.2 103.3
8.0 (MQC) 8.35 4.1 104.4

| 80.0 (HQC) | 81.12 | 3.6 | 101.4 |

Mandatory Visualizations

Hypothetical Mechanism of Action: Inhibition of NF-κB Signaling

As a steroid-like molecule, this compound is hypothesized to exert anti-inflammatory effects. A plausible mechanism is the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway, a central mediator of inflammation.[1][8] In this pathway, inflammatory stimuli like TNF-α lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB (p65/p50) dimer. The active NF-κB dimer then translocates to the nucleus to induce the transcription of pro-inflammatory genes. This compound may interfere with this cascade, possibly by inhibiting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm.

Caption: UPLC-MS/MS Experimental Workflow for this compound Quantification.

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for Jasmonates as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A. Introduction

Jasmonates, a class of lipid-based plant hormones, are emerging as promising candidates for therapeutic agent development. Key members of this family, such as jasmonic acid and its methyl ester, methyl jasmonate, have demonstrated a range of biological activities, including anti-cancer and anti-inflammatory effects.[1] Their structural similarity to prostaglandins, which are key mediators of inflammation in mammals, suggests a potential for interaction with mammalian biological systems.[1] These application notes provide an overview of the therapeutic potential of jasmonates, along with protocols for in vitro evaluation.

B. Potential Therapeutic Applications

  • Oncology: Jasmonates have shown potential as anti-cancer agents, both as standalone treatments and in combination with existing chemotherapeutic drugs.[1] Their mechanisms of action are thought to involve the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways in cancer cells.

  • Inflammation: The anti-inflammatory properties of jasmonates make them attractive candidates for the treatment of various inflammatory conditions.[1] They have been shown to modulate the production of pro-inflammatory mediators.

  • Dermatology and Cosmetics: Jasmonates are being explored for their potential use in cosmetics and dermatology due to their ability to stimulate epidermal exfoliation, regulate sebaceous gland function, and reduce signs of aging.[1]

C. Quantitative Data Summary

While specific IC50 values for "jangomolide" were not found in the literature, the following table summarizes representative quantitative data for related compounds with anti-cancer activity to provide a comparative context for researchers.

CompoundCell LineAssay TypeIC50 ValueReference
ErgosterolMCF-7 (Breast Cancer)MTT Assay43.10 µg/mL[2]
9aMDA-MB-231 (Breast Cancer)MTT Assay29.6 µM[3]
10dMDA-MB-231 (Breast Cancer)MTT Assay29.1 µM[3]
9hMDA-MB-231 (Breast Cancer)MTT Assay35.9 µM[3]
11gMDA-MB-231 (Breast Cancer)MTT Assay38.8 µM[3]
9dMDA-MB-231 (Breast Cancer)MTT Assay43.1 µM[3]
10fMDA-MB-231 (Breast Cancer)MTT Assay31.2 µM[3]

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

1. Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
  • Complete cell culture medium (e.g., DMEM with 10% FBS)
  • Jasmonate compound (or other test compound)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
  • 96-well plates
  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
  • Compound Treatment: Treat the cells with various concentrations of the jasmonate compound for a specified duration (e.g., 72 hours).[3] Include a vehicle control (e.g., DMSO) and a positive control.
  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability against the compound concentration.[3]

Protocol 2: Assessment of Anti-inflammatory Activity

This protocol provides a general method for evaluating the anti-inflammatory effects of a compound in a cell-based assay.

1. Materials:

  • Macrophage cell line (e.g., RAW 264.7)
  • Lipopolysaccharide (LPS)
  • Jasmonate compound (or other test compound)
  • Assay kits for measuring inflammatory mediators (e.g., ELISA kits for TNF-α, IL-6)
  • Cell culture reagents

2. Procedure:

  • Cell Culture and Treatment: Culture macrophage cells and pre-treat them with different concentrations of the jasmonate compound for a specified time.
  • Inflammatory Stimulation: Induce an inflammatory response by stimulating the cells with LPS.
  • Sample Collection: Collect the cell culture supernatant after a suitable incubation period.
  • Mediator Quantification: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
  • Data Analysis: Compare the levels of inflammatory mediators in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Visualizations

Jasmonate_Signaling_Pathway cluster_stress Stress (Wounding, Pathogens) cluster_biosynthesis JA Biosynthesis cluster_nucleus Nucleus Stress Stress Stimulus Linolenic_Acid Linolenic Acid Stress->Linolenic_Acid Induces release JA Jasmonic Acid (JA) Linolenic_Acid->JA Enzymatic Steps JA_Ile JA-Isoleucine (JA-Ile) (Bioactive form) JA->JA_Ile JAR1 COI1 COI1 JA_Ile->COI1 Binds to SCF_COI1 SCF-COI1 Complex COI1->SCF_COI1 Forms JAZ JAZ Repressor MYC2 MYC2 (Transcription Factor) JAZ->MYC2 Represses Gene_Expression JA-Responsive Gene Expression MYC2->Gene_Expression Activates SCF_COI1->JAZ Ubiquitination & Degradation

Caption: The Jasmonate Signaling Pathway.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation treat_cells Treat with this compound (Varying Concentrations) overnight_incubation->treat_cells incubation_72h Incubate for 72h treat_cells->incubation_72h add_mtt Add MTT Reagent incubation_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_dmso Add DMSO to Dissolve Formazan incubation_4h->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for MTT Cytotoxicity Assay.

References

Jangomolide: Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Despite its documented chemical structure as a steroid lactone, Jangomolide remains a molecule of unknown potential within the landscape of drug discovery. Extensive searches of scientific literature and databases have yielded no specific information regarding its biological activity, mechanism of action, or any applications in preclinical or clinical research.

Currently, there is a significant lack of publicly available data on this compound's efficacy in any disease model, including but not limited to cancer, inflammatory conditions, or infectious diseases. As a result, no quantitative data, such as IC50 values or inhibition percentages, can be presented. Furthermore, the absence of any published experimental studies involving this compound means that no established protocols for its use in biological assays can be provided.

The scientific community has not yet reported on any signaling pathways modulated by this compound, nor have any specific cellular targets been identified. This information void prevents the creation of any diagrams illustrating its mechanism of action or its effects on cellular processes.

Application Notes: Cell-Based Assays to Determine Jangomolide's Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jangomolide, a novel natural product, has demonstrated significant biological activity in preliminary phenotypic screens. However, its mechanism of action remains unknown, presenting a critical bottleneck in its development as a potential therapeutic agent. Identifying the cellular protein targets of this compound is paramount to understanding its pharmacological effects, predicting potential off-target toxicities, and enabling structure-activity relationship (SAR) studies for lead optimization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to identify and validate the protein targets of this compound using a suite of robust cell-based assays. The protocols herein describe a multi-pronged strategy, combining affinity-based methods with label-free biophysical approaches to ensure a high degree of confidence in target identification. The outlined workflow progresses from unbiased, proteome-wide screening to targeted validation of specific protein interactions within a native cellular environment.

Strategy 1: Unbiased Target Discovery using Affinity Purification-Mass Spectrometry (AP-MS)

Overview

Affinity Purification coupled with Mass Spectrometry (AP-MS) is a powerful technique to identify proteins that physically interact with a small molecule.[1][2][3][4][5] This method involves immobilizing a derivatized version of this compound onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using high-resolution mass spectrometry.

Workflow Diagram

cluster_prep Probe Synthesis & Lysate Preparation cluster_capture Affinity Capture cluster_analysis Protein Identification This compound Synthesize this compound-Biotin Probe Incubate Incubate Lysate with Probe This compound->Incubate Cells Culture & Lyse Target Cells Cells->Incubate Beads Capture Probe-Protein Complex with Streptavidin Beads Incubate->Beads Wash Wash Beads to Remove Non-specific Binders Beads->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE & In-Gel Digestion Elute->SDS_PAGE LC_MS LC-MS/MS Analysis SDS_PAGE->LC_MS Data Data Analysis & Hit Identification LC_MS->Data

Caption: AP-MS workflow for this compound target identification.

Experimental Protocol

  • Synthesis of this compound-Biotin Probe:

    • Synthesize a derivative of this compound with a linker arm terminating in a biotin (B1667282) tag. The linker should be attached to a position on the this compound scaffold that is not critical for its biological activity.

    • A control probe, consisting of the linker and biotin tag alone, should also be prepared.

  • Cell Culture and Lysis:

    • Culture a relevant human cell line (e.g., HeLa, HEK293T) to ~80-90% confluency.

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Affinity Purification:

    • Pre-clear the cell lysate (~2 mg total protein) by incubating with streptavidin-coated magnetic beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with 10 µM of the this compound-biotin probe or a vehicle control (DMSO) for 2-4 hours at 4°C with gentle rotation.

    • Add pre-washed streptavidin-coated magnetic beads and incubate for another hour at 4°C.

    • Wash the beads extensively (5 times) with lysis buffer to remove non-specifically bound proteins.

  • Protein Elution and Digestion:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.

    • Separate the eluted proteins on a 4-12% SDS-PAGE gel.

    • Stain the gel with Coomassie Blue and excise the entire protein lane.

    • Perform in-gel digestion of the proteins with trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify proteins using a database search algorithm (e.g., Sequest, Mascot) against a human protein database.

    • Calculate the enrichment of each identified protein in the this compound-biotin sample relative to the control. True interactors should be significantly enriched.

Data Presentation: Putative this compound Interacting Proteins

Protein ID (UniProt)Gene NameProtein NameFold Enrichment (this compound vs. Control)p-value
P04637TP53Cellular tumor antigen p5315.20.001
Q06830IKBKBInhibitor of nuclear factor kappa-B kinase subunit beta12.80.003
P10275MAPK3Mitogen-activated protein kinase 39.50.008
P27361MAPK1Mitogen-activated protein kinase 18.90.011
P62993GRB2Growth factor receptor-bound protein 27.10.015
O15111CHUKConserved helix-loop-helix ubiquitous kinase6.40.021

Strategy 2: Target Engagement Verification with Cellular Thermal Shift Assay (CETSA)

Overview

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[6][7][8][9] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heating cells to various temperatures.

Workflow Diagram

cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Culture Target Cells Treat Treat Cells with this compound or Vehicle (DMSO) Cells->Treat Aliquot Aliquot Cells into PCR Tubes Treat->Aliquot Heat Heat Aliquots across a Temperature Gradient Aliquot->Heat Lysis Lyse Cells (Freeze-Thaw) Heat->Lysis Centrifuge Separate Soluble & Aggregated Proteins by Centrifugation Lysis->Centrifuge Western Quantify Soluble Target Protein by Western Blot Centrifuge->Western Curve Plot Melt Curves Western->Curve cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Treat Treat Cells with this compound or Vehicle (DMSO) Heat Heat Aliquots across a Temperature Gradient Treat->Heat Lysis Lyse Cells & Isolate Soluble Proteins Heat->Lysis Digest Protein Digestion Lysis->Digest Label Peptide Labeling (TMT) Digest->Label Combine Combine Labeled Peptides Label->Combine LC_MS LC-MS/MS Analysis Combine->LC_MS Quant Protein Quantification LC_MS->Quant Fit Fit Melting Curves for all Proteins Quant->Fit Identify Identify Proteins with Significant Thermal Shifts Fit->Identify cluster_n Stimuli Stimuli (TNF-α, IL-1) Receptor Receptor Stimuli->Receptor 1. Activation IKK_Complex IKK Complex (IKKα/CHUK, IKKβ/IKBKB, NEMO/IKBKG) Receptor->IKK_Complex 2. Signal Transduction IkB IκBα IKK_Complex->IkB 3. Phosphorylation This compound This compound This compound->IKK_Complex Inhibition IkB_P P-IκBα IkB->IkB_P NFkB_cytoplasm NF-κB (p65/p50) NFkB_nucleus NF-κB (Active) NFkB_cytoplasm->NFkB_nucleus 5. Nuclear Translocation Complex IκBα-NF-κB (Inactive) Complex->IkB Complex->NFkB_cytoplasm Proteasome Proteasomal Degradation IkB_P->Proteasome 4. Ubiquitination & Degradation Gene Gene Transcription (Inflammatory Cytokines, etc.) NFkB_nucleus->Gene 6. DNA Binding Nucleus Nucleus

References

Application Notes and Protocols for Culturing Jangomolide-Producing Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide (B1155115) is a steroid lactone with the molecular formula C26H28O8.[1][2] While the chemical structure of this compound is known, the producing microorganism and specific fermentation protocols for its production are not widely documented in scientific literature. This document provides a set of detailed protocols for the hypothetical cultivation of a newly isolated this compound-producing actinomycete, tentatively named Streptomyces jangomoensis. These protocols are based on established methodologies for the cultivation of Streptomyces species, which are renowned for their prolific production of diverse secondary metabolites.

The following sections outline the procedures for the isolation, cultivation, and optimization of culture conditions to maximize the yield of this compound. The protocols are designed to be a comprehensive guide for researchers aiming to produce and study this potentially bioactive compound.

Data Presentation

Table 1: Media Composition for Cultivation of Streptomyces jangomoensis**
ComponentConcentration (g/L)Purpose
ISP Medium 2 (Yeast Extract-Malt Extract Agar) For routine culture and maintenance
Yeast Extract4.0Nitrogen source, vitamins, and growth factors
Malt Extract10.0Carbon and nitrogen source
Dextrose4.0Carbon source
Agar (B569324)20.0Solidifying agent
Distilled Water1000 mLSolvent
Production Medium (Modified LB/2 Broth) For submerged fermentation and this compound production
Tryptone5.0Nitrogen and carbon source
Yeast Extract2.5Nitrogen source, vitamins, and growth factors
NaCl5.0Osmotic balance
Soluble Starch10.0Primary carbon source for secondary metabolite production
CaCO32.0pH buffering agent
Distilled Water1000 mLSolvent

Note: The media compositions are suggested starting points and may require further optimization for maximal this compound production.

Table 2: Optimized Culture Conditions for this compound Production
ParameterOptimal ValueRange Tested
Temperature 30°C25-37°C
Initial pH 7.05.0-9.0
Agitation 200 rpm150-250 rpm
Incubation Time 7 days4-10 days
Inoculum Size 5% (v/v)1-10% (v/v)

Experimental Protocols

Protocol 1: Isolation of Streptomyces jangomoensis from Soil Samples

Objective: To isolate potential this compound-producing actinomycetes from environmental soil samples.

Materials:

  • Soil samples

  • Sterile distilled water

  • ISP Medium 2 agar plates

  • Sterile flasks, test tubes, and Petri dishes

  • Incubator

Procedure:

  • Sample Preparation: Air-dry the soil sample at room temperature for 5-7 days.

  • Serial Dilution: Suspend 1 g of the dried soil sample in 9 mL of sterile distilled water. Vortex vigorously for 2 minutes. Prepare a serial dilution series from 10⁻¹ to 10⁻⁶.

  • Plating: Spread 100 µL of each dilution onto ISP Medium 2 agar plates.

  • Incubation: Incubate the plates at 30°C for 7-14 days.

  • Isolation: Observe the plates for colonies exhibiting the characteristic morphology of Streptomyces (dry, chalky, and often with aerial mycelium).

  • Purification: Subculture individual colonies onto fresh ISP Medium 2 plates to obtain pure cultures.

Protocol 2: Seed Culture Preparation

Objective: To prepare a vigorous inoculum for the production culture.

Materials:

  • Pure culture of Streptomyces jangomoensis on an ISP Medium 2 agar slant

  • ISP Medium 2 broth

  • Sterile flasks

  • Shaking incubator

Procedure:

  • Inoculation: Aseptically transfer a loopful of spores and mycelium from the agar slant into a 250 mL flask containing 50 mL of ISP Medium 2 broth.

  • Incubation: Incubate the flask at 30°C on a rotary shaker at 200 rpm for 2-3 days, or until the culture becomes turbid.

Protocol 3: this compound Production in Submerged Fermentation

Objective: To cultivate Streptomyces jangomoensis for the production of this compound.

Materials:

  • Seed culture of Streptomyces jangomoensis

  • Production Medium

  • Sterile baffled flasks (1 L)

  • Shaking incubator

Procedure:

  • Inoculation: Inoculate 200 mL of the production medium in a 1 L baffled flask with 10 mL (5% v/v) of the seed culture.

  • Incubation: Incubate the flasks at 30°C on a rotary shaker at 200 rpm for 7 days.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor growth (optical density or dry cell weight) and this compound production (by HPLC or other analytical methods).

Protocol 4: Extraction and Preliminary Analysis of this compound

Objective: To extract this compound from the culture broth for further analysis.

Materials:

  • Fermentation broth

  • Ethyl acetate (B1210297)

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • HPLC system

Procedure:

  • Separation of Biomass: Centrifuge the fermentation broth at 8,000 rpm for 15 minutes to separate the supernatant from the mycelial cake.

  • Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.

  • Concentration: Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Analysis: Dissolve the crude extract in a suitable solvent (e.g., methanol) and analyze for the presence of this compound using HPLC.

Visualizations

Experimental_Workflow cluster_isolation Isolation and Purification cluster_cultivation Cultivation and Production cluster_analysis Extraction and Analysis soil_sample Soil Sample Collection serial_dilution Serial Dilution soil_sample->serial_dilution plating Plating on ISP Medium 2 serial_dilution->plating incubation_iso Incubation (30°C, 7-14 days) plating->incubation_iso colony_selection Colony Selection incubation_iso->colony_selection pure_culture Pure Culture of S. jangomoensis colony_selection->pure_culture seed_culture Seed Culture Preparation (ISP2 Broth) pure_culture->seed_culture production_culture Production Culture (Production Medium) seed_culture->production_culture incubation_prod Incubation (30°C, 200 rpm, 7 days) production_culture->incubation_prod centrifugation Centrifugation incubation_prod->centrifugation extraction Solvent Extraction (Ethyl Acetate) centrifugation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration hplc HPLC Analysis concentration->hplc

Caption: Experimental workflow for the isolation, cultivation, and analysis of this compound from Streptomyces jangomoensis.

Signaling_Pathway cluster_input Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis cluster_output Product nutrient_limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) global_regulator Global Regulatory Genes (e.g., afsR, adpA) nutrient_limitation->global_regulator quorum_sensing Quorum Sensing (Autoinducers) quorum_sensing->global_regulator pathway_regulator Pathway-Specific Regulator (e.g., jangR) global_regulator->pathway_regulator pks_genes Polyketide Synthase (PKS) Gene Cluster pathway_regulator->pks_genes tailoring_enzymes Tailoring Enzymes (e.g., Oxygenases, Transferases) pks_genes->tailoring_enzymes This compound This compound tailoring_enzymes->this compound

Caption: Hypothetical signaling pathway for the regulation of this compound biosynthesis in Streptomyces jangomoensis.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Total Synthesis of Jerangolid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Jerangolid and its analogues. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of Jerangolids?

A1: The total synthesis of Jerangolids, a family of potent antifungal polyketides, presents several key challenges.[1][2][3] These primarily revolve around three areas:

  • Stereocontrolled construction of the two main subunits: The synthesis requires precise stereocontrol to assemble the highly substituted δ-lactone and dihydropyran rings that form the core of the molecule.

  • Formation of the skipped 1,4-pentadiene (B1346968) core: Connecting the two main subunits via a skipped diene structure with the correct geometry is a significant hurdle.[1][2][3]

  • Protecting group strategy: A robust and orthogonal protecting group strategy is necessary to manage the multiple reactive functional groups throughout the lengthy synthetic sequence.

Q2: What are the common starting materials for the synthesis of Jerangolid A?

A2: A common and efficient approach to the total synthesis of Jerangolid A utilizes readily available chiral building blocks. The synthesis reported by Hanessian and colleagues commences with (R)-Roche ester and (S)-glycidol as the primary chiral synthons.[4][5][6]

Q3: What biological activities do Jerangolids exhibit?

A3: Jerangolids are known for their potent antifungal properties against a range of pathogens.[6][7] For instance, Jerangolid A is highly active against Hansenula anomala and Mucor hiemalis.[6] These compounds are of interest due to their high antifungal activity and minimal toxicity towards mammals.[1][2][3] Their mechanism of action is believed to involve the high osmolarity glycerol (B35011) (HOG) signaling pathway.[1][3]

Troubleshooting Guides

Stereocontrol in Dihydropyran Formation

Problem: Poor diastereoselectivity in the Lewis acid-catalyzed 6-endo-trig cyclization for the construction of the dihydropyran subunit.

Solution: The choice of Lewis acid and reaction conditions is critical for achieving high syn-selectivity.

  • Recommended Protocol: The synthesis of Jerangolid A has demonstrated high syn-selectivity using boron trifluoride etherate (BF₃·OEt₂) as the Lewis acid.[4][5][6] Alternatively, a cationic palladium complex, Pd(CH₃CN)₄(BF₄)₂, has also been shown to be an effective catalyst for this transformation.[5]

Experimental Protocol: Lewis Acid-Catalyzed 6-endo-trig Cyclization [5]

  • Dissolve the acyclic precursor in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).

  • Cool the solution to the recommended temperature (e.g., -78 °C).

  • Add the Lewis acid (e.g., BF₃·OEt₂) dropwise to the solution.

  • Stir the reaction mixture at the specified temperature and for the recommended duration, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

CatalystDiastereomeric Ratio (syn:anti)Yield
BF₃·OEt₂>20:185%
Pd(CH₃CN)₄(BF₄)₂19:179%

Logical Relationship of Dihydropyran Formation

dihydropyran_formation Acyclic_Precursor Acyclic Precursor Cyclization 6-endo-trig Cyclization Acyclic_Precursor->Cyclization Lewis_Acid Lewis Acid (e.g., BF₃·OEt₂) Lewis_Acid->Cyclization Catalyzes Dihydropyran Dihydropyran Subunit (High syn-selectivity) Cyclization->Dihydropyran

Caption: Lewis acid-catalyzed cyclization for dihydropyran synthesis.

Construction of the δ-Lactone Ring

Problem: Low yield or incomplete reaction in the tandem conjugate addition-lactonization step for the formation of the δ-lactone subunit.

Solution: The success of this tandem reaction is highly dependent on the nucleophile and reaction conditions.

  • Recommended Protocol: For the synthesis of the lactone segment of Jerangolid A, a tandem sodium methoxide (B1231860) (NaOMe) conjugate addition-lactonization reaction has been successfully employed.[4][5][6]

Experimental Protocol: Tandem Conjugate Addition-Lactonization [5]

  • Dissolve the starting propiolate ester in anhydrous methanol (B129727) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of sodium methoxide in methanol dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Neutralize the reaction with a suitable acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the resulting lactone by flash column chromatography.

Formation of the Skipped Diene Core

Problem: Difficulty in coupling the dihydropyran and δ-lactone fragments and controlling the geometry of the resulting skipped diene.

Solution: The choice of coupling strategy is crucial. Different total syntheses have employed various olefination and cross-coupling reactions.

  • Strategy 1: Julia-Kocienski Olefination and Phosphonamide-Anion Based Olefination (Jerangolid A) : The synthesis of Jerangolid A utilized two sequential olefination reactions to connect the two ring systems.[4][5][6]

  • Strategy 2: sp³-sp² Stille Coupling (Jerangolid B) : The first total synthesis of Jerangolid B employed a π-allyl Stille coupling as the key step to generate the skipped diene structure in a modular approach.[1][2][3]

Experimental Workflow: Skipped Diene Formation via Stille Coupling

stille_coupling_workflow cluster_fragments Fragment Synthesis Lactone_Fragment Vinyl Iodide (Lactone Fragment) Stille_Coupling sp³-sp² Stille Coupling (Pd Catalyst) Lactone_Fragment->Stille_Coupling Pyran_Fragment Allylic Stannane (Pyran Fragment) Pyran_Fragment->Stille_Coupling Skipped_Diene Skipped Diene Core Stille_Coupling->Skipped_Diene Deprotection Final Deprotection Skipped_Diene->Deprotection Jerangolid_B Jerangolid B Deprotection->Jerangolid_B

Caption: Workflow for Jerangolid B synthesis via Stille coupling.

Quantitative Data from Jerangolid B Synthesis [1][2]

StepReactionYield
Key Couplingsp³-sp² Stille CouplingNot explicitly stated for this step
Overall Total Synthesis 5.7% (longest linear sequence of 12 steps)

Disclaimer: The experimental protocols provided are summaries of published literature and should be adapted and optimized for specific laboratory conditions. Always refer to the original publications for complete experimental details and safety information.

References

Technical Support Center: Optimizing Jangomolide Production in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature detailing the specific producing strains and optimized culture conditions for Jangomolide is limited. The following guide is based on established principles for the optimization of secondary metabolite production, particularly polyketides, in Streptomyces species. Researchers should use this information as a starting point and adapt the methodologies for their specific strain and compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what class of compound is it?

This compound is a natural product with the molecular formula C₂₆H₂₈O₈.[1] It is classified as a steroid lactone, which are sterol lipids that feature a lactone moiety attached to the steroid framework.[1][2] Due to its complex structure, it is likely biosynthesized via a polyketide synthase (PKS) pathway, a common route for producing diverse secondary metabolites in Streptomyces.[3][4][5]

Q2: What are the critical culture parameters to focus on for optimizing this compound production?

The production of secondary metabolites like this compound is highly sensitive to environmental and nutritional factors. Optimization is crucial to achieve high yields.[6][7] Key parameters to investigate include:

  • Nutritional Factors: Carbon source, nitrogen source, and the carbon-to-nitrogen (C/N) ratio.

  • Environmental Factors: pH of the medium, incubation temperature, aeration (shaking speed), and incubation time.[8]

  • Inoculum: Size and age of the inoculum.

Q3: My this compound yield is very low. What are the first troubleshooting steps?

Low yield is a common issue in natural product fermentation. A systematic approach is essential for troubleshooting.

  • Confirm Strain and Inoculum Quality: Ensure you are starting with a pure, high-producing culture. The age and size of the inoculum can significantly impact production.

  • Evaluate Basal Medium: The growth medium may not be suitable for inducing the this compound biosynthetic gene cluster. Test several different standard Streptomyces media.

  • Check Culture Conditions: Suboptimal pH, temperature, or aeration can lead to excellent growth (high biomass) but poor secondary metabolite production. Verify that these parameters are within the typical ranges for Streptomyces.

  • Harvest Time: this compound production is likely growth-phase dependent, typically occurring during the stationary phase. Perform a time-course study to identify the peak production period.

Q4: How do I select the best carbon and nitrogen sources?

The choice of carbon and nitrogen sources is critical as they influence both biomass and secondary metabolite synthesis.[8]

  • Carbon: While some sugars like glucose support rapid growth, they can sometimes repress secondary metabolite production (carbon catabolite repression). Slowly metabolized carbon sources like starch, glycerol, or mannitol (B672) can be more effective for inducing antibiotic production.[8]

  • Nitrogen: Both inorganic (e.g., ammonium (B1175870) sulfate, sodium nitrate) and organic (e.g., yeast extract, peptone, tryptone, soy meal) nitrogen sources should be screened. Organic nitrogen sources often provide essential co-factors and precursors that enhance yield.[8]

A systematic screening approach, such as the One-Factor-at-a-Time (OFAT) method, is recommended to identify the optimal sources and concentrations.

Q5: How can I extract and quantify this compound from the culture broth?

A standard approach for extracting and quantifying a lipophilic compound like this compound would involve the following steps:

  • Separation: Centrifuge the culture broth to separate the mycelial biomass from the supernatant.

  • Extraction: Since secondary metabolites can be intracellular or extracellular, both the mycelium and the supernatant should be extracted separately using a polar organic solvent like ethyl acetate, butanol, or chloroform.

  • Concentration: The organic solvent extract is then concentrated under reduced pressure (e.g., using a rotary evaporator).

  • Quantification: The concentrated crude extract can be analyzed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., PDA or UV). A standard curve with purified this compound would be required for absolute quantification.

Troubleshooting Guide

Issue: High biomass (good growth) but little to no this compound production.
  • Possible Cause 1: Nutrient Repression. The carbon or phosphate (B84403) source in your medium may be repressing the biosynthetic genes for this compound. High concentrations of easily metabolized sugars are common culprits.

    • Solution: Replace glucose with a more complex or slowly utilized carbon source like starch, mannitol, or glycerol. Test different concentrations of your phosphate source.

  • Possible Cause 2: Suboptimal pH. The optimal pH for growth can be different from the optimal pH for secondary metabolite production.

    • Solution: Perform a pH optimization experiment, testing a range from 5.0 to 9.0. Maintain the pH using buffers if necessary, as the culture's metabolic activity can cause significant pH shifts.

  • Possible Cause 3: Incorrect Harvest Time. Secondary metabolite production is often triggered by nutrient limitation as the culture enters the stationary phase. You may be harvesting the culture too early in the growth curve.

    • Solution: Conduct a time-course experiment, taking samples every 24 hours for 10-14 days. Measure both biomass and this compound concentration to identify the peak production window.

Issue: Inconsistent this compound yield between fermentation batches.
  • Possible Cause 1: Inoculum Variability. The age, size, and physiological state of the inoculum are critical for reproducible fermentations.

    • Solution: Standardize your inoculum preparation protocol. Use a consistent seed culture medium, grow it for a fixed period to a specific growth phase (e.g., late log phase), and use a precise volume or cell density for inoculation.

  • Possible Cause 2: Inconsistent Media Preparation. Minor variations in media components, water quality, or final pH can lead to different outcomes.

    • Solution: Use a precise protocol for media preparation. Weigh components accurately and verify the pH of every batch after autoclaving and before inoculation.

  • Possible Cause 3: Environmental Fluctuations. Variations in incubator temperature or shaker speed can affect metabolic activity.

    • Solution: Regularly calibrate and monitor your incubators and shakers to ensure consistent operating conditions. Ensure flasks are not overcrowded in the shaker to allow for uniform aeration.

Data Presentation: Optimizing Culture Parameters

The following tables summarize optimal conditions found for producing various secondary metabolites in different Streptomyces species. These values provide a logical starting range for the optimization of this compound production.

Table 1: Examples of Effective Carbon Sources for Secondary Metabolite Production in Streptomyces

Carbon Source Concentration (% w/v) Target Metabolite/Strain Reference
Glucose 1.0 Bioactive Metabolites / Pseudonocardia sp. VUK-10 [8]
Glycerol 2.0 Antimicrobial Metabolites / S. rochei
Mannitol Not specified Bioactive Metabolites / S. coeruleorubidus
Starch Not specified Bioactive Metabolites / S. purpurascens

| Cellobiose | Not specified | Bioactive Metabolites / S. spectabilis | |

Table 2: Examples of Effective Nitrogen Sources for Secondary Metabolite Production in Streptomyces

Nitrogen Source Concentration (% w/v) Target Metabolite/Strain Reference
Tryptone 0.25 Bioactive Metabolites / Pseudonocardia sp. VUK-10 [8]
Peptone 1.0 Antimicrobial Metabolites / S. rochei
Yeast Extract Not specified Antimicrobial Metabolites / Streptomyces sp. RUPA-08PR
Casein Not specified Bioactive Metabolites / S. purpurascens

| Soy Meal | Not specified | General Production | |

Table 3: General Optimal Ranges for Physical Parameters in Streptomyces Fermentation

Parameter Typical Optimal Range Notes Reference
pH 6.0 - 8.0 Can be strain-specific; often neutral to slightly alkaline. [8]
Temperature 25 - 35°C Most Streptomyces are mesophilic. [8]
Incubation Time 4 - 14 days Production often peaks in the late stationary phase. [8]

| Aeration (Shaker Speed) | 150 - 250 rpm | Streptomyces are aerobic; good aeration is critical. | |

Experimental Protocols

Protocol 1: General Method for Culturing Streptomyces
  • Inoculum Preparation:

    • Aseptically transfer a single, well-isolated colony or a spore suspension of the Streptomyces strain into a 250 mL flask containing 50 mL of a seed medium (e.g., ISP2 broth).

    • Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours until the culture is visibly turbid and in the late-logarithmic growth phase.

  • Production Culture:

    • Prepare the production medium in 500 mL baffled flasks, with each flask containing 100 mL of medium to ensure adequate aeration.

    • Inoculate the production flasks with 5% (v/v) of the seed culture (i.e., 5 mL of seed culture into 100 mL of production medium).

    • Incubate the production cultures under the desired conditions (e.g., 30°C, 220 rpm) for the specified duration (e.g., 7-10 days).

    • Withdraw samples aseptically at regular intervals for analysis.

Protocol 2: Optimization of Carbon Source
  • Prepare Media: Prepare a basal production medium that is complete except for the carbon source.

  • Aliquot and Supplement: Dispense the basal medium into a series of flasks. To each flask, add a different carbon source (e.g., glucose, glycerol, mannitol, starch, fructose) to a final concentration of 1% (w/v). Include a control flask with no added carbon source.

  • Inoculate and Incubate: Inoculate all flasks with a standardized inoculum as described in Protocol 1. Incubate under identical conditions.

  • Analyze: After the incubation period, harvest each culture. Measure the dry cell weight to assess biomass and extract the supernatant/mycelium to quantify this compound production via HPLC.

  • Compare: Identify the carbon source that provides the highest yield of this compound. This can be followed by a second experiment to determine the optimal concentration of the best-performing carbon source.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_optimization 2. Optimization Experiments cluster_analysis 3. Analysis strain Strain Selection (Streptomyces sp.) seed Seed Culture (e.g., ISP2, 48-72h) strain->seed prod_media Inoculate Production Media seed->prod_media Standardized Inoculum ofat OFAT Screening (Carbon, Nitrogen, pH, Temp) prod_media->ofat harvest Harvest Culture (Time-Course Sampling) ofat->harvest Incubate & Sample extraction Solvent Extraction (Ethyl Acetate) harvest->extraction quant Quantification (HPLC Analysis) extraction->quant quant->ofat Feedback Loop for further optimization

Caption: Experimental workflow for optimizing secondary metabolite production.

troubleshooting_workflow start Problem: Low this compound Yield q1 Is there good cell growth (biomass)? start->q1 a1_no Troubleshoot Growth: - Check inoculum viability - Test different basal media - Verify temp/aeration q1->a1_no No a1_yes High Biomass, Low Product q1->a1_yes Yes end_node Re-evaluate Yield a1_no->end_node q2 Is harvest time optimized? a1_yes->q2 a2_no Perform Time-Course Experiment (4-14 days) q2->a2_no No q3 Are nutrients repressive? q2->q3 Yes a2_no->end_node a3_yes Test alternative C/N sources (e.g., starch, peptone) q3->a3_yes Yes q4 Is pH optimal? q3->q4 No a3_yes->end_node a4_no Screen pH range (5-9) q4->a4_no No q4->end_node Yes a4_no->end_node

Caption: Troubleshooting flowchart for low product yield.

pks_pathway cluster_pks Simplified Type I Polyketide Synthase (PKS) Module cluster_process Biosynthetic Steps pks_module KS (Ketosynthase) AT (Acyltransferase) KR (Ketoreductase) DH (Dehydratase) ER (Enoylreductase) ACP (Acyl Carrier Protein) elongation Chain Elongation & Modification pks_module:f0->elongation Condensation release Polyketide Chain Release & Cyclization pks_module:f5->release Transfer starter Starter Unit (e.g., Acetyl-CoA) starter->pks_module:f1 Loading extender Extender Unit (e.g., Malonyl-CoA) extender->pks_module:f1 Loading elongation->pks_module:f2 Modification product This compound (Final Product) release->product

Caption: Simplified model of a polyketide biosynthesis pathway.

References

Troubleshooting Jangomolide instability and degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Jangomolide

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential instability and degradation of this compound. Due to limited publicly available stability data specific to this compound, this guide leverages information on its chemical class—steroid lactones and polyketide macrolides—to offer troubleshooting advice and best practices for its handling and use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to compound instability?

A1: Yes, inconsistent results are a common indicator of compound instability. This compound is classified as a steroid lactone and has structural features of a polyketide macrolide.[1][2][3] Compounds in these classes can be susceptible to degradation, which can lead to a decreased effective concentration in your experiments and potentially misleading results.

Q2: What are the likely causes of this compound degradation?

A2: Based on its chemical structure, which includes a lactone ring and a complex polyketide backbone, this compound is likely susceptible to the following degradation pathways:

  • Hydrolysis: The lactone ring in this compound can be hydrolyzed, especially under acidic or basic pH conditions.[4][5] This breaks open the ring and inactivates the molecule.

  • Oxidation: Polyketide structures can be sensitive to oxidation.[6][7] This can be triggered by exposure to air (auto-oxidation), light, or certain reactive chemicals in your experimental setup.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation of macrolide-like compounds.[8]

Q3: What are the recommended storage and handling conditions for this compound?

  • Storage: Store this compound as a solid at -20°C or lower, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.

  • Working Solutions: Prepare working solutions fresh for each experiment. Avoid storing dilute aqueous solutions for extended periods.

Troubleshooting Guide

Issue: Inconsistent Bioactivity or Potency

If you are observing variable results in your assays, consider the following troubleshooting steps:

  • Confirm Identity and Purity:

    • Verify the identity and purity of your this compound batch using analytical techniques such as HPLC-MS or NMR. Impurities can lead to inconsistent biological activity.

  • Assess Stability in Your Assay Conditions:

    • Perform a time-course experiment to determine if this compound is degrading in your assay buffer or cell culture medium. Incubate the compound in the assay medium for the duration of your experiment and measure its concentration at different time points using HPLC.

  • Optimize Solvent and Formulation:

    • Ensure that this compound is fully dissolved in your stock solution and does not precipitate when diluted into your aqueous assay buffer. Poor solubility can lead to inaccurate concentrations. Consider using a different solvent or a formulation aid if solubility is an issue.

Issue: Appearance of Unknown Peaks in HPLC Analysis

If you observe new peaks in your HPLC chromatogram over time, it is likely that this compound is degrading.

  • Characterize Degradation Products:

    • Use LC-MS to determine the mass of the degradation products. This can provide clues about the degradation pathway (e.g., an increase in mass corresponding to hydration suggests hydrolysis).

  • Perform Forced Degradation Studies:

    • To understand the degradation profile of this compound, you can perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic). This will help identify the conditions under which the compound is most labile.

Data Presentation

Table 1: General Stability Profile of Macrolide Antibiotics

While specific data for this compound is unavailable, this table summarizes the general stability of macrolide antibiotics under different conditions.

ConditionGeneral Stability of MacrolidesPotential Degradation Pathway
Acidic pH (pH < 5) UnstableAcid-catalyzed hydrolysis of the lactone ring.[4]
Neutral pH (pH 6-8) Generally more stable, but can still degradeSlow hydrolysis.
Basic pH (pH > 8) UnstableBase-catalyzed hydrolysis of the lactone ring.[4]
Oxidative Stress SusceptibleOxidation of the polyketide backbone.[6]
Light Exposure SusceptiblePhotodegradation.
Elevated Temperature Degradation rate increases with temperatureIncreased rate of all degradation pathways.[4]

Experimental Protocols

Protocol 1: Assessing this compound Stability in Aqueous Solution using HPLC

This protocol provides a general method for evaluating the stability of this compound in your experimental buffer.

1. Materials:

  • This compound
  • High-purity water
  • Your experimental buffer
  • HPLC-grade acetonitrile (B52724) and other necessary solvents
  • HPLC system with a UV or MS detector

2. Procedure:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
  • Dilute the stock solution into your experimental buffer to the final working concentration.
  • Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC to obtain an initial chromatogram and peak area for this compound.
  • Incubate the solution under your experimental conditions (e.g., 37°C in a cell culture incubator).
  • At various time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the solution and inject them into the HPLC.
  • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.

3. Data Analysis:

  • Plot the percentage of this compound remaining versus time.
  • Calculate the half-life (t½) of this compound in your buffer under the tested conditions.

Visualizations

Potential Degradation Pathways of this compound

This compound This compound Hydrolysis_Product Hydrolyzed this compound (Inactive) This compound->Hydrolysis_Product  Hydrolysis (Acid/Base, Water) Oxidation_Product Oxidized this compound (Activity Unknown) This compound->Oxidation_Product  Oxidation (Oxygen, Light)

Caption: Potential degradation pathways for this compound.

Experimental Workflow for this compound Stability Assessment

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (DMSO) Prep_Working Dilute to Working Concentration in Buffer Prep_Stock->Prep_Working Incubate Incubate under Experimental Conditions Prep_Working->Incubate Sample Collect Samples at Time Points Incubate->Sample HPLC HPLC Analysis Sample->HPLC Data Analyze Peak Area vs. Time HPLC->Data

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Enhancing Jangomolide Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for Jangomolide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on utilizing this compound in in vitro studies. Find troubleshooting guides and frequently asked questions (FAQs) to overcome common solubility challenges and ensure the reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro research?

This compound is a naturally occurring steroidal lactone.[1] Like many hydrophobic natural products, it has low aqueous solubility. This can lead to precipitation when a concentrated organic stock solution is diluted into aqueous cell culture media, making it difficult to achieve accurate and reproducible results in in vitro assays.[2]

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for cell culture experiments.[2][3] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[4] Methanol and acetonitrile (B52724) can also be used, though they are generally less effective for highly hydrophobic molecules.[1][5]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v).[2] Many cell lines can tolerate up to 1%, but it is best practice to determine the specific tolerance of your cell line by running a vehicle control (media with the same percentage of DMSO but without this compound).[2]

Q4: My this compound precipitated immediately after I added the DMSO stock to my cell culture media. What went wrong?

This is a common issue known as "crashing out" and typically occurs for one or more of the following reasons:

  • High Final Concentration: The final concentration of this compound in the media exceeds its aqueous solubility limit.[2]

  • Rapid Dilution: Adding a highly concentrated DMSO stock directly into a large volume of aqueous media can cause rapid solvent exchange, leading to precipitation.[2]

  • Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[2]

  • Improper Mixing: Not mixing the solution adequately upon addition of the stock solution.

Q5: Are there alternative methods to improve this compound's solubility in my experiments?

Yes, if DMSO is not suitable or if precipitation persists, you can explore the following options:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility. Options to consider alongside DMSO or as alternatives include polyethylene (B3416737) glycol (PEG) 400, ethanol, or surfactants like Tween 80.[6][7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[8][9][10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.[8]

Troubleshooting Guides

Issue 1: Immediate Precipitation of this compound in Cell Culture Media
Potential Cause Explanation Recommended Solution
High Final Concentration The desired final concentration of this compound is above its solubility limit in the aqueous media.Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.[13]
Improper Dilution Technique Adding the concentrated DMSO stock directly and quickly to the media.Perform a serial dilution. First, create an intermediate dilution of your stock in DMSO. Then, add the final DMSO stock to pre-warmed (37°C) media dropwise while gently vortexing or swirling.[2]
Concentrated Stock Solution The initial stock solution in DMSO is too concentrated, leading to a larger solvent shift upon dilution.Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the media.[2]
Media Temperature Using cold cell culture media reduces the solubility of hydrophobic compounds.Always use media that has been pre-warmed to 37°C before adding the this compound stock solution.[2]
Issue 2: this compound Precipitates After Several Hours of Incubation
Potential Cause Explanation Recommended Solution
Compound Instability This compound may not be stable in the aqueous environment of the cell culture media over extended periods.Consider performing media changes with freshly prepared this compound-containing media every 24-48 hours.[2]
Interaction with Media Components Serum proteins or other components in the media may interact with this compound over time, reducing its solubility.If compatible with your cell line, try reducing the serum concentration or using a serum-free medium.[13]
Media Evaporation Evaporation from the culture plate can increase the concentration of this compound to a point where it precipitates.Ensure proper humidification in the incubator. Use low-evaporation lids or seal plates for long-term experiments.[2]

Quantitative Data: Solubility of Related Steroidal Lactones

Compound Solvent Approximate Solubility
Withanolide AMethanol~0.5 mg/mL
Acetonitrile~0.1 mg/mL
Withanolide BMethanol~0.5 mg/mL
Acetonitrile~0.1 mg/mL

Data sourced from product information sheets for Withanolide A and Withanolide B.[1][5] These compounds are noted to be sparingly soluble in aqueous solutions.[5] Stock solutions of withanolides are typically prepared in DMSO at concentrations around 20 mM.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Warm the Compound: Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Solvent Addition: Add the calculated volume of anhydrous, research-grade DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If necessary, briefly sonicate the solution or warm it in a 37°C water bath to ensure complete dissolution.

  • Visual Inspection: Visually confirm that no solid particles are present in the solution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Dilution of this compound for Cell-Based Assays (e.g., MTT Assay)
  • Pre-warm Media: Warm your complete cell culture medium (with serum and supplements) to 37°C.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your high-concentration DMSO stock in DMSO. For example, dilute a 10 mM stock to 1 mM.

  • Final Dilution: While gently swirling or vortexing the pre-warmed media, add a small volume of the this compound DMSO stock to achieve the final desired concentration. For example, add 1 µL of a 1 mM stock to 1 mL of media to get a 1 µM final concentration with 0.1% DMSO.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles) before adding it to your cells.[2]

Protocol 3: Enhancing this compound Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol outlines a general method for preparing a this compound-cyclodextrin inclusion complex.

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in water or a suitable buffer at a desired concentration.

  • Add this compound: Add this compound powder (or a concentrated organic stock) to the HP-β-CD solution. A molar ratio of 1:1 (this compound:HP-β-CD) is a common starting point.

  • Complexation: Stir or shake the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration/Centrifugation: Remove any undissolved this compound by filtering the solution through a 0.22 µm filter or by centrifugation.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate/supernatant using a suitable analytical method (e.g., HPLC).

Visualizations: Experimental Workflows and Potential Signaling Pathways

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay This compound This compound (solid) Stock 10-20 mM Stock Solution in DMSO This compound->Stock Dissolve, Vortex/Sonicate DMSO Anhydrous DMSO DMSO->Stock Working Final Working Solution (<0.5% DMSO) Stock->Working Serial Dilution (Add dropwise while mixing) Media Pre-warmed (37°C) Cell Culture Media Media->Working Cells Cells in Culture Plate Working->Cells Add to cells Incubate Incubate Cells->Incubate Assay Perform Assay (e.g., MTT, Western Blot) Incubate->Assay

Caption: Workflow for preparing and using this compound in in vitro experiments.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK_Pathway This compound This compound MAPKKK MAPKKK This compound->MAPKKK Modulation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors CellResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellResponse

Caption: Potential modulation of the MAPK signaling cascade by this compound.

NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Pro-inflammatory & Anti-apoptotic Genes Nucleus->GeneTranscription Activates

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Purification of Jangomolide from Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Jangomolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this marine natural product.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of Crude Extract

Possible Causes & Solutions

CauseRecommended Solution
Inefficient Extraction Solvent The polarity of the solvent may not be optimal for this compound. Perform small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), methanol (B129727), and mixtures thereof) to determine the most effective solvent system.[1]
Insufficient Extraction Time The duration of maceration or Soxhlet extraction may be too short. Extend the extraction time in increments of 12-24 hours and monitor the yield to find the optimal duration.
Inadequate Sample Preparation Large pieces of the marine sponge will have a limited surface area for solvent penetration. Ensure the sponge material is properly dried (lyophilized) and ground to a fine powder before extraction to maximize surface area.
Degradation of this compound This compound may be sensitive to heat or light. Employ cold extraction techniques and protect the extraction vessel from light by wrapping it in aluminum foil. Use rotary evaporation at a low temperature to concentrate the extract.

Issue 2: Poor Separation During Column Chromatography

Possible Causes & Solutions

CauseRecommended Solution
Inappropriate Stationary Phase The choice of stationary phase (e.g., silica (B1680970) gel, reversed-phase C18) is critical.[2][3] If normal-phase chromatography on silica gel yields poor separation, consider using reversed-phase chromatography, which separates compounds based on hydrophobicity.
Suboptimal Mobile Phase The solvent system used for elution may not have the correct polarity to effectively separate this compound from impurities.[4] Perform preliminary analysis using Thin Layer Chromatography (TLC) with various solvent systems to identify a mobile phase that provides good separation of the target compound.
Column Overloading Applying too much crude extract to the column can lead to broad, overlapping peaks.[3] Reduce the amount of sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Irregular Column Packing An improperly packed column will result in channeling and poor separation. Ensure the column is packed uniformly without any cracks or air bubbles.

Issue 3: Co-elution of Impurities in HPLC

Possible Causes & Solutions

CauseRecommended Solution
Isocratic Elution Ineffective An isocratic mobile phase may not be sufficient to resolve compounds with similar retention times.[5] Develop a gradient elution method where the solvent composition changes over time to improve resolution.[5]
Incorrect Column Chemistry The HPLC column being used may not be suitable for separating this compound from closely related impurities. Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that provides the best selectivity.
pH of the Mobile Phase The pH of the mobile phase can affect the ionization state and retention of acidic or basic compounds. Adjusting the pH of the mobile phase may improve separation.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for isolating this compound from a marine sponge?

A1: A typical workflow involves several key stages:

  • Extraction: The dried and ground sponge material is extracted with an organic solvent (e.g., methanol/dichloromethane (B109758) mixture) to obtain a crude extract.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane, ethyl acetate, and water) to fractionate the extract based on polarity.

  • Chromatographic Purification: The bioactive fraction is then purified using a series of chromatographic techniques, starting with lower resolution methods like Vacuum Liquid Chromatography (VLC) or Flash Chromatography, followed by high-resolution purification using High-Performance Liquid Chromatography (HPLC).[2][4]

Experimental Protocols

Protocol 1: Extraction and Solvent Partitioning

  • Lyophilize the marine sponge sample to remove water.

  • Grind the dried sponge material into a fine powder.

  • Filter the extract and repeat the extraction process twice more with fresh solvent.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator.

  • Suspend the crude extract in a 9:1 methanol/water mixture and perform liquid-liquid partitioning with hexane to remove nonpolar compounds.

  • Subsequently, partition the aqueous methanol phase against ethyl acetate to isolate compounds of intermediate polarity, where this compound is likely to be found.

  • Concentrate the ethyl acetate fraction to yield the semi-purified extract.

Protocol 2: Reversed-Phase HPLC Purification

  • Dissolve the semi-purified extract in a suitable solvent (e.g., methanol).

  • Use a C18 reversed-phase HPLC column for purification.

  • Employ a gradient elution method with a mobile phase consisting of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid to improve peak shape.

  • A typical gradient could be: 5% B to 60% B over 30 minutes, then to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate at 5% B.

  • Monitor the elution profile using a UV detector at multiple wavelengths (e.g., 210 nm, 254 nm).

  • Collect fractions corresponding to the peaks of interest.

  • Analyze the collected fractions by LC-MS to identify those containing this compound.

  • Pool the pure fractions and remove the solvent under vacuum.

Quantitative Data Summary

Table 1: Typical Solvent Gradients for Reversed-Phase HPLC

Time (minutes)% Solvent A (Water + 0.1% Formic Acid)% Solvent B (Acetonitrile + 0.1% Formic Acid)
0955
304060
400100
450100
50955

Table 2: Example Purification Yields and Purity

Purification StepStarting Mass (g)Final Mass (mg)Yield (%)Purity (%)
Crude Extraction 500 g (dry sponge)10,0002.0<5
Solvent Partitioning 102,0002010-20
Flash Chromatography 23001550-70
Preparative HPLC 0.3206.7>95

Visualizations

experimental_workflow cluster_extraction Extraction & Partitioning cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization Sponge Marine Sponge Sample Grinding Drying & Grinding Sponge->Grinding Extraction Solvent Extraction (MeOH/DCM) Grinding->Extraction Partitioning Solvent Partitioning (Hexane, EtOAc, H2O) Extraction->Partitioning VLC Vacuum Liquid Chromatography (Silica Gel) Partitioning->VLC Flash Flash Chromatography (C18) VLC->Flash HPLC Preparative HPLC (C18 Gradient) Flash->HPLC LCMS LC-MS Analysis HPLC->LCMS Pure_this compound Pure this compound NMR NMR Spectroscopy (1H, 13C, 2D) Pure_this compound->NMR LCMS->Pure_this compound Structure Structure Elucidation NMR->Structure

Caption: Overall workflow for the purification of this compound.

troubleshooting_logic Start Poor HPLC Separation Check_Peak_Shape Are peaks broad or tailing? Start->Check_Peak_Shape Check_Resolution Are peaks overlapping? Check_Peak_Shape->Check_Resolution No Change_Solvent Optimize mobile phase (e.g., add modifier, change pH) Check_Peak_Shape->Change_Solvent Yes Optimize_Gradient Modify gradient slope Check_Resolution->Optimize_Gradient Yes Check_Column Check column health (e.g., run standard, backflush) Change_Solvent->Check_Column Change_Stationary_Phase Try different column chemistry Optimize_Gradient->Change_Stationary_Phase Reduce_Load Decrease sample injection volume Change_Stationary_Phase->Reduce_Load

Caption: Decision tree for troubleshooting poor HPLC separation.

References

Technical Support Center: Investigating Resistance to Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific data on the anticancer mechanism of action and resistance pathways for "Jangomolide" are not available in the public domain. This guide provides a framework for addressing potential resistance mechanisms based on common principles of cancer drug resistance observed with other natural product-derived compounds, such as steroidal lactones. The information herein is intended to serve as a general troubleshooting and experimental guide for researchers investigating a novel compound like this compound.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential mechanisms of this acquired resistance?

A1: Acquired resistance to natural product-derived anticancer agents can arise from several well-documented mechanisms. The most common include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration and effectiveness.[[“]][2][3][4][5]

  • Activation of Bypass Signaling Pathways: Cancer cells may activate alternative pro-survival signaling pathways to compensate for the inhibitory effects of this compound. Common pathways include the PI3K/Akt/mTOR and MAPK/ERK cascades, often driven by receptor tyrosine kinases like EGFR.[6][7][8][9]

  • Alteration of the Drug's Molecular Target: If this compound acts on a specific protein, mutations in the gene encoding that target can prevent the drug from binding effectively, rendering it inactive.[10][11]

  • Evasion of Apoptosis: Cancer cells can upregulate anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulate pro-apoptotic proteins (e.g., Bax, Bak), making them resistant to programmed cell death induced by this compound.[12][13]

  • Enhanced DNA Damage Repair: If this compound induces DNA damage, resistant cells may enhance their DNA repair capacity, mitigating the drug's cytotoxic effects.[10][14]

Q2: How can I determine if drug efflux pumps are responsible for the observed resistance to this compound?

A2: You can investigate the role of ABC transporters through several experimental approaches:

  • Co-treatment with ABC Transporter Inhibitors: Perform cell viability assays with this compound in the presence and absence of known inhibitors of P-gp (e.g., Verapamil, Tariquidar), MRP1 (e.g., MK-571), or BCRP (e.g., Ko143). A significant restoration of sensitivity to this compound in the presence of an inhibitor suggests the involvement of that specific transporter.

  • Gene and Protein Expression Analysis: Compare the mRNA and protein levels of ABCB1, ABCC1, and ABCG2 in your sensitive (parental) and resistant cell lines using qPCR and Western blotting, respectively.

  • Drug Accumulation Assays: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123 for P-gp) to measure efflux activity. Resistant cells will show lower intracellular fluorescence compared to sensitive cells. You can also perform this assay in the presence of transporter inhibitors to see if fluorescence is restored.

Q3: I am observing high variability in my cell viability assay results. What could be the cause?

A3: High variability in cell-based assays can stem from several factors. Here are some common issues and troubleshooting tips:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating to avoid clumps, which lead to uneven cell distribution.

  • Edge Effects: The outer wells of a microplate are prone to increased evaporation, which can alter drug concentrations and cell growth. It is good practice to avoid using the outermost wells for experimental conditions; instead, fill them with sterile PBS or media to maintain humidity.[15]

  • Drug Solubility Issues: Ensure this compound is fully dissolved in its solvent (e.g., DMSO) before preparing dilutions in culture medium. Precipitated drug will lead to inaccurate concentrations.

  • Cell Passage Number: Use cells within a consistent and low passage number range, as high-passage cells can exhibit altered growth rates and drug responses.[15]

Troubleshooting Guides

This section provides troubleshooting for common experimental issues encountered when studying drug resistance.

Table 1: Troubleshooting Cell Viability Assays (e.g., MTT, MTS)

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension; use a calibrated multichannel pipette.
Edge effects in the microplate.[15]Avoid using outer wells or fill them with sterile PBS; ensure proper humidity.[15]
IC50 value shifts between experiments Variation in cell passage number or confluency.Use cells within a consistent passage number range; seed at a consistent density.
Inconsistent incubation time.Standardize the duration of drug exposure for all experiments.
No clear dose-response curve This compound concentration range is not optimal.Broaden the range of concentrations tested (both higher and lower).
The chosen assay endpoint is unsuitable.Consider a different viability assay (e.g., crystal violet) or a longer incubation time.

Table 2: Troubleshooting Western Blot Analysis

Problem Potential Cause Recommended Solution
Weak or no signal for the protein of interest Insufficient protein loading.Perform a protein quantification assay (e.g., BCA) and load equal amounts.
Primary antibody concentration is too low.Optimize antibody dilution; try a higher concentration or longer incubation.
Poor protein transfer to the membrane.Verify transfer efficiency with Ponceau S staining; optimize transfer time/voltage.
High background or non-specific bands Primary or secondary antibody concentration is too high.Increase the antibody dilution; ensure adequate washing steps.
Blocking is insufficient.Increase blocking time or try a different blocking agent (e.g., BSA vs. milk).

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay to Determine IC50

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) wells.

  • Incubation: Incubate the plate for 72 hours (or a predetermined optimal time).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for ABC Transporter Expression

  • Protein Extraction: Grow sensitive and resistant cells to ~80% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against P-gp, MRP1, BCRP, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

Below are generalized diagrams representing common resistance mechanisms and experimental workflows that may be relevant for investigating resistance to this compound.

ABC_Transporter_Resistance Mechanism of ABC transporter-mediated drug efflux. cluster_cell Cancer Cell Jangomolide_in This compound (extracellular) Jangomolide_intra This compound (intracellular) Jangomolide_in->Jangomolide_intra Diffusion Target Cellular Target Jangomolide_intra->Target ABC_Transporter ABC Transporter (e.g., P-gp) Jangomolide_intra->ABC_Transporter Binding Apoptosis Apoptosis Target->Apoptosis ABC_Transporter->Jangomolide_in Efflux (ATP-dependent)

Caption: ABC transporter-mediated drug efflux reduces intracellular drug levels.

Bypass_Signaling_Pathway Activation of a bypass signaling pathway (e.g., EGFR/PI3K/Akt). cluster_bypass Bypass Mechanism This compound This compound Pathway_A Primary Target Pathway This compound->Pathway_A Inhibits Proliferation Cell Proliferation / Survival Pathway_A->Proliferation Inhibits EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Activation of a bypass signaling pathway promotes cell survival.

Troubleshooting_Workflow A logical workflow for troubleshooting drug resistance. Start Decreased Drug Sensitivity Observed Check_Efflux Test ABC Transporter Involvement (e.g., use inhibitors) Start->Check_Efflux Efflux_Positive Efflux is a key mechanism. Quantify transporter expression. Check_Efflux->Efflux_Positive Yes Check_Pathways Investigate Bypass Pathways (e.g., Western blot for p-Akt) Check_Efflux->Check_Pathways No Pathway_Positive Bypass pathway is activated. Test combination with pathway inhibitor. Check_Pathways->Pathway_Positive Yes Check_Target Analyze Drug Target (e.g., sequencing for mutations) Check_Pathways->Check_Target No Target_Mutation Target mutation identified.

Caption: A logical workflow for troubleshooting drug resistance.

References

Technical Support Center: Refining Analytical Techniques for Detecting Jangomolide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analytical detection of Jangomolide and its metabolites.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental work.

Question Answer
Why am I observing a low signal or no peak for my this compound metabolite standard? Several factors could contribute to a low or absent signal. First, verify the concentration and integrity of your standard. Metabolites can be unstable, so ensure proper storage and handling.[1] Check for potential degradation by preparing a fresh standard. Next, assess your mass spectrometer settings. Ensure the ionization source parameters (e.g., capillary voltage, gas flow) are optimized for your analyte.[2] Also, confirm that you are monitoring the correct precursor and product ion transitions (MRM) for the metabolite. Finally, consider matrix effects, where components in your sample matrix may suppress the ionization of your analyte.[3] To mitigate this, improve your sample cleanup procedure or try a different ionization technique if available.
My chromatogram shows significant peak tailing for this compound. What could be the cause? Peak tailing is often an indication of secondary interactions between the analyte and the stationary phase of your HPLC column. This can be caused by the presence of active sites on the silica (B1680970) backbone. To address this, try adjusting the pH of your mobile phase to ensure the analyte is in a single ionic state. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help to block these active sites. Additionally, ensure that your sample solvent is not significantly stronger than your initial mobile phase, as this can cause peak distortion.[4] If the problem persists, you may need to consider a different column chemistry.
I am seeing a lot of background noise in my LC-MS chromatogram. How can I reduce it? High background noise can originate from several sources, including contaminated solvents, improper sample preparation, or a dirty mass spectrometer.[2] Start by using high-purity, LC-MS grade solvents and freshly prepared mobile phases. Ensure your sample preparation method, such as solid-phase extraction (SPE), is effectively removing interfering matrix components.[5] Regularly clean the ion source of your mass spectrometer to prevent the buildup of contaminants.[2] You can also investigate the use of a divert valve to direct the flow to waste during the parts of the chromatogram where your analytes of interest are not eluting, which can reduce contamination of the MS source.
My retention times are shifting between injections. What should I do? Retention time shifts can be caused by a few issues.[2] First, ensure your HPLC system is properly equilibrated with the mobile phase before starting your analytical run; insufficient equilibration is a common cause of retention time drift.[4] Check for any leaks in the system, as this can affect the flow rate and pressure. Also, verify the composition of your mobile phase, as small variations can lead to changes in retention. Finally, consider the age and condition of your analytical column. Over time, column performance can degrade, leading to inconsistent retention times.
How can I improve the recovery of this compound metabolites during solid-phase extraction (SPE)? Low recovery in SPE can be due to several factors related to the method's parameters.[5][6] First, ensure that the sorbent chemistry of your SPE cartridge is appropriate for the polarity of your metabolites. For steroid-like compounds, a C18 reversed-phase sorbent is often a good starting point.[7] Optimize the pH of your sample before loading to ensure the analytes are retained on the sorbent. The composition and volume of your wash and elution solvents are also critical. A wash solvent that is too strong can lead to the loss of your analytes, while an elution solvent that is too weak will result in incomplete elution. Perform systematic optimization of these parameters to maximize recovery.[8]

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolites of this compound?

A1: While specific metabolites of this compound are not extensively documented in the literature, its classification as a steroid lactone suggests that it likely undergoes Phase I and Phase II metabolism.[3] Common biotransformations for steroids include hydroxylation, oxidation, and reduction.[9][10][11] Therefore, potential metabolites could include hydroxylated this compound or metabolites where the lactone ring has been opened. Phase II metabolism would likely involve conjugation with glucuronic acid or sulfate.

Q2: What is the most suitable analytical technique for detecting this compound metabolites?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique for the detection and quantification of drug metabolites in complex biological matrices.[12][13] Its high sensitivity and selectivity allow for the detection of low-concentration metabolites and can help in their structural elucidation.[14] Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy can also be used, but LC-MS/MS is generally preferred for its versatility and sensitivity for this class of compounds.[15][16]

Q3: How should I prepare biological samples (e.g., plasma, urine) for the analysis of this compound metabolites?

A3: For biological samples, a robust sample preparation protocol is crucial to remove interfering substances.[11] Solid-phase extraction (SPE) is a highly effective technique for cleaning up and concentrating steroid metabolites from plasma and urine.[5][6][7][17] A reversed-phase C18 sorbent is a common choice for this type of analyte.[7] The general steps involve conditioning the SPE cartridge, loading the pre-treated sample, washing away interferences, and eluting the analytes of interest.[8]

Q4: What are some typical quantitative parameters I can expect for the LC-MS/MS analysis of steroid-like compounds?

A4: The following table provides representative quantitative data for the analysis of steroid hormones using LC-MS/MS with solid-phase extraction. These values can serve as a benchmark for what to expect when developing a method for this compound metabolites.

Parameter Testosterone Estradiol Progesterone Cortisol
Recovery (%) 95%85%92%88%
Lower Limit of Quantitation (LOQ) in Serum 2 pg/mL5 pg/mL5 pg/mL10 pg/mL
Linear Range 2 - 500 pg/mL5 - 1000 pg/mL5 - 1000 pg/mL10 - 2000 pg/mL
Intra-day Precision (%RSD) < 5%< 6%< 5%< 7%
Inter-day Precision (%RSD) < 8%< 9%< 7%< 10%

This data is representative and sourced from typical performance characteristics of LC-MS/MS methods for steroid analysis.[6]

Experimental Protocols

Proposed Protocol for the Extraction and Analysis of this compound Metabolites from Human Plasma using LC-MS/MS

This protocol is a proposed methodology based on established techniques for the analysis of steroid metabolites. Optimization will be required for the specific metabolites of this compound.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials: C18 SPE cartridges (e.g., 100 mg, 3 mL), methanol (B129727) (LC-MS grade), water (LC-MS grade), internal standard (IS) solution (e.g., a structurally similar steroid).

  • Procedure:

    • Pre-treatment: To 500 µL of plasma, add 50 µL of the internal standard solution. Vortex for 30 seconds.

    • Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

    • Loading: Load the pre-treated plasma sample onto the SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar interferences.

    • Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 50% methanol in water for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing pure standards of this compound and its potential metabolites to identify the precursor ions and optimal product ions.

    • Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elute Metabolites spe->elute dry_recon Evaporate and Reconstitute elute->dry_recon lc_ms LC-MS/MS Analysis dry_recon->lc_ms data_proc Data Processing lc_ms->data_proc quant Quantification data_proc->quant

Caption: A generalized workflow for the analysis of this compound metabolites.

Hypothetical Signaling Pathway Modulation

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Anti-inflammatory) Gene_Expression->Cellular_Response Leads to

References

Technical Support Center: Mitigating Off-Target Effects of Jangomolide in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data regarding the mechanism of action, on-target effects, and off-target profile of Jangomolide. Therefore, this technical support center is constructed based on a hypothetical scenario where this compound is an inhibitor of the jasmonate signaling pathway. The following troubleshooting guides, FAQs, data, and protocols are illustrative examples designed to guide researchers on best practices for mitigating off-target effects of a novel natural product inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the hypothetical on-target mechanism of action for this compound?

A1: In this hypothetical model, this compound is an inhibitor of a key enzyme in the jasmonate signaling pathway, such as a jasmonate receptor or a downstream signal transducer. The jasmonate pathway is involved in cellular stress responses, and its inhibition by this compound is being explored for therapeutic potential in inflammatory diseases and cancer.

Q2: What are the potential off-target effects of this compound?

A2: As a natural product, this compound may exhibit a range of off-target activities that are common for complex small molecules. These can include, but are not limited to:

  • General Cytotoxicity: Leading to cell death at concentrations close to the effective dose for on-target activity.

  • Kinase Inhibition: Due to the conserved nature of ATP-binding pockets in kinases, this compound might inhibit kinases outside of the intended signaling pathway.

  • Metabolic Pathway Interference: this compound could interact with metabolic enzymes, affecting cellular energy levels and nutrient processing.

  • Ion Channel Modulation: Effects on ion channels can lead to changes in membrane potential and cellular excitability.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

A3: Differentiating on-target from off-target effects is crucial for validating your experimental findings. Key strategies include:

  • Dose-Response Analysis: On-target effects should typically occur at lower concentrations than off-target effects. A narrow window between efficacy and toxicity may suggest off-target issues.

  • Use of Structurally Unrelated Inhibitors: If available, using another inhibitor of the same target that is structurally different from this compound can help confirm that the observed phenotype is due to inhibition of the intended target.

  • Rescue Experiments: If the target of this compound is known, overexpressing a drug-resistant mutant of the target protein should rescue the on-target phenotype but not the off-target effects.

  • Cell Line Profiling: Testing this compound in cell lines that lack the target protein can help identify off-target effects.

Troubleshooting Guides

Problem 1: High Cytotoxicity Observed at Effective Concentrations

You are observing significant cell death in your cellular model at or near the concentration of this compound required to see the desired on-target effect.

Possible Cause Recommended Action
General Off-Target Toxicity 1. Perform a more sensitive viability assay: Switch from a metabolic assay like MTT, which can be prone to artifacts with natural products, to a direct measure of cell death like a live/dead cell stain or a membrane integrity assay. 2. Shorten the treatment duration: Determine the minimum time required to observe the on-target effect to reduce the cumulative toxic effects. 3. Use a lower, sub-toxic concentration: Investigate if a lower concentration of this compound can still produce a measurable on-target effect over a longer time course.
Induction of Apoptosis or Necrosis 1. Perform an apoptosis assay: Use techniques like Annexin V/PI staining to determine if the observed cell death is programmed (apoptosis) or uncontrolled (necrosis). 2. Analyze caspase activation: Measure the activity of key apoptotic enzymes like caspase-3 and caspase-7.
Mitochondrial Dysfunction 1. Assess mitochondrial membrane potential: Use fluorescent dyes like TMRE or JC-1 to measure changes in mitochondrial health. 2. Measure cellular ATP levels: A decrease in ATP can indicate mitochondrial toxicity.
Problem 2: Inconsistent or Non-Reproducible Experimental Results

You are observing high variability in the effects of this compound between experiments.

Possible Cause Recommended Action
Compound Instability 1. Prepare fresh stock solutions: this compound, as a natural product, may degrade in solution. Prepare fresh stock solutions for each experiment. 2. Assess stability in media: Use analytical methods like HPLC to determine the stability of this compound in your cell culture media over the course of the experiment.
Cell Culture Conditions 1. Standardize cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change over time in culture. 2. Monitor for mycoplasma contamination: Regularly test your cell lines for mycoplasma, which can alter cellular responses to treatment.
Assay Variability 1. Optimize cell seeding density: Ensure a consistent number of cells are seeded in each well, as confluency can affect drug sensitivity. 2. Include appropriate controls: Always include positive and negative controls in every experiment to monitor assay performance.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to summarize and compare on-target and off-target effects of this compound.

Table 1: Comparative IC50 Values of this compound

Assay Cell Line IC50 (µM) Description
On-Target (Jasmonate Pathway Reporter)HEK293T1.5Measures direct inhibition of the target pathway.
Cytotoxicity (MTT)HeLa15.0Measures metabolic activity as an indicator of cell viability.
Cytotoxicity (CellTiter-Glo®)HeLa12.5Measures ATP levels as an indicator of cell viability.
Off-Target Kinase A InhibitionBiochemical Assay5.2Measures inhibition of a known off-target kinase.
Off-Target Kinase B InhibitionBiochemical Assay> 50Shows specificity against a related kinase.

Table 2: Dose-Response of On-Target vs. Off-Target Pathways

This compound (µM) On-Target Gene Expression (% Inhibition) Off-Target Stress Response Gene (% Induction)
0.1152
0.5455
1.07010
5.09540
10.09885

Experimental Protocols

Protocol 1: Assessing Cell Viability using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

  • Cells of interest

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Multichannel pipette

  • Luminometer

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and culture overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Treat cells with the this compound dilutions and vehicle control. Include wells with medium only for background measurement.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

  • Add CellTiter-Glo® Reagent to each well (typically a volume equal to the culture medium volume).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when its ligand is bound.

Materials:

  • Cells of interest

  • This compound stock solution

  • PBS (Phosphate-Buffered Saline) with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for protein extraction and Western blotting (or mass spectrometry)

  • Antibody against the target protein

Procedure:

  • Culture cells to a high confluency in a large flask.

  • Treat one set of cells with this compound at a desired concentration and another set with vehicle control for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cell pellets in PBS with protease inhibitors and divide the cell suspension into aliquots in PCR tubes.

  • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble target protein at each temperature point by Western blotting or mass spectrometry.

  • A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the control indicates target engagement.

Visualizations

Hypothetical Jasmonate Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Jasmonate_Receptor Jasmonate_Receptor Signal_Transducer_A Signal_Transducer_A Jasmonate_Receptor->Signal_Transducer_A Signal_Transducer_B Signal_Transducer_B Signal_Transducer_A->Signal_Transducer_B Transcription_Factor Transcription_Factor Signal_Transducer_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular_Response Gene_Expression->Cellular_Response External_Stimulus External_Stimulus External_Stimulus->Jasmonate_Receptor This compound This compound This compound->Jasmonate_Receptor

Caption: Hypothetical inhibition of the Jasmonate signaling pathway by this compound.

Experimental Workflow for Off-Target Mitigation Start Start Dose_Response 1. Dose-Response Curve (On-Target vs. Cytotoxicity) Start->Dose_Response Target_Engagement 2. Confirm Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Off_Target_Screening 3. Off-Target Profiling (e.g., Kinase Panel) Target_Engagement->Off_Target_Screening Phenotype_Validation 4. Validate Phenotype (e.g., Rescue Experiment) Off_Target_Screening->Phenotype_Validation Refine_Experiment 5. Refine Experimental Conditions (Dose, Duration) Phenotype_Validation->Refine_Experiment End End Refine_Experiment->End

Caption: A stepwise workflow to identify and mitigate off-target effects.

Troubleshooting Logic for Unexpected Results Unexpected_Phenotype Unexpected Phenotype Observed Is_On_Target_Engaged Is On-Target Engaged? Unexpected_Phenotype->Is_On_Target_Engaged Yes_Engaged Yes Is_On_Target_Engaged->Yes_Engaged Yes No_Not_Engaged No Is_On_Target_Engaged->No_Not_Engaged No Is_Phenotype_Dose_Dependent Is Phenotype Dose-Dependent? Yes_Engaged->Is_Phenotype_Dose_Dependent Check_Compound_Integrity Check Compound Integrity and Cell Health No_Not_Engaged->Check_Compound_Integrity Yes_Dose_Dependent Yes Is_Phenotype_Dose_Dependent->Yes_Dose_Dependent Yes No_Not_Dose_Dependent No Is_Phenotype_Dose_Dependent->No_Not_Dose_Dependent No Potential_Off_Target Likely Off-Target Effect Yes_Dose_Dependent->Potential_Off_Target Artifact Potential Experimental Artifact No_Not_Dose_Dependent->Artifact

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Validation & Comparative

A Comparative Analysis of Steroid Lactones: Withaferin A, Bufalin, and Digoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Jangomolide" as specified in the topic could not be identified in scientific literature and may be a novel, unpublished compound or a misspelling. This guide therefore presents a comparative study of three well-characterized steroid lactones: Withaferin A (a withanolide), Bufalin (B1668032) (a bufadienolide), and Digoxin (a cardenolide), to provide a representative analysis of this important class of natural products.

Introduction

Steroid lactones are a diverse group of naturally occurring compounds characterized by a steroidal backbone fused to a lactone ring. They have garnered significant attention in medicinal chemistry and drug discovery due to their wide range of biological activities, most notably their potent anticancer properties. This guide provides a comparative overview of three prominent steroid lactones: Withaferin A, Bufalin, and Digoxin. We will objectively compare their cytotoxic performance against various cancer cell lines, delve into their underlying mechanisms of action by examining their effects on key signaling pathways, and provide detailed experimental protocols for the key assays cited.

Quantitative Data Presentation

The cytotoxic effects of Withaferin A, Bufalin, and Digoxin have been evaluated across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of these three steroid lactones against a selection of human cancer cell lines, demonstrating their potent anticancer activities.

Steroid LactoneCancer Cell LineCell TypeIC50 (Concentration)
Withaferin A MDA-MB-231Breast Cancer1066 nM[1]
MCF-7Breast Cancer853.6 nM[1]
A549Lung Cancer10 µM[2]
HeLaCervical Cancer0.05-0.1% (of a withaferin-A-rich extract)[3]
Bufalin A549Lung Cancer< 5 nM[4]
MCF-7Breast Cancer< 5 nM[4][5]
Caki-1Renal Carcinoma27.31 nM (at 24h)[6]
FaDu, 93-VU, Detroit-562Head and Neck Cancer10-20 nM[7]
Digoxin A549Lung Cancer0.10 µM (100 nM)[8]
H1299Lung Cancer0.12 µM (120 nM)[8]
MCF-7Breast Cancer60 nM[9]
BxPC-3Pancreatic Cancer>250 nM[10]

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Signaling Pathways and Mechanisms of Action

The anticancer effects of Withaferin A, Bufalin, and Digoxin are attributed to their ability to modulate multiple signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.

Withaferin A

Withaferin A exerts its anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and suppression of metastasis.[11] It is known to target multiple signaling pathways, including:

  • NF-κB Signaling: Withaferin A inhibits the NF-κB signaling pathway by targeting a component of the IκB kinase complex.[12] This leads to the suppression of genes involved in inflammation, cell survival, and proliferation.

  • STAT3 Signaling: It has been shown to inhibit the activation of STAT3, a transcription factor that is often constitutively active in many cancers and plays a key role in tumor progression.[13]

  • Akt/mTOR Pathway: Withaferin A can suppress the PI3K/Akt/mTOR signaling cascade, which is a central regulator of cell growth, proliferation, and survival.[14]

  • Notch Signaling: The compound has been observed to modulate the Notch signaling pathway, which is involved in cell fate determination, proliferation, and apoptosis.[13][15]

WithaferinA_Pathway cluster_cell Cancer Cell Withaferin_A Withaferin A IKK IKK Withaferin_A->IKK inhibits STAT3 STAT3 Withaferin_A->STAT3 inhibits Akt Akt Withaferin_A->Akt inhibits Notch Notch Withaferin_A->Notch modulates NFkB NF-κB IKK->NFkB Proliferation Proliferation NFkB->Proliferation Survival Survival NFkB->Survival STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Akt->Survival Notch->Proliferation Metastasis Metastasis Notch->Metastasis

Figure 1: Simplified signaling pathway of Withaferin A's anticancer activity.
Bufalin

Bufalin, a cardiotonic steroid, has demonstrated potent anticancer activities by inducing apoptosis, cell cycle arrest, and inhibiting metastasis.[7][16] Its mechanisms of action involve the modulation of several key signaling pathways:

  • Wnt/β-catenin Pathway: Bufalin can target the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and plays a critical role in cell proliferation and differentiation.[7]

  • PI3K/Akt Pathway: It has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[17][18]

  • MAPK Pathway: Bufalin can also affect the MAPK signaling pathway, which is involved in the regulation of cell growth, differentiation, and apoptosis.[6]

  • NF-κB Signaling: Similar to Withaferin A, Bufalin can also suppress the NF-κB pathway, contributing to its pro-apoptotic and anti-inflammatory effects.[7]

Bufalin_Pathway cluster_cell Cancer Cell Bufalin Bufalin Wnt Wnt/β-catenin Bufalin->Wnt inhibits PI3K_Akt PI3K/Akt Bufalin->PI3K_Akt inhibits MAPK MAPK Bufalin->MAPK modulates NFkB NF-κB Bufalin->NFkB inhibits Apoptosis Apoptosis Bufalin->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Bufalin->Cell_Cycle_Arrest Metastasis Metastasis Bufalin->Metastasis inhibits Proliferation Proliferation Wnt->Proliferation PI3K_Akt->Proliferation promotes PI3K_Akt->Apoptosis inhibits MAPK->Proliferation MAPK->Apoptosis NFkB->Proliferation NFkB->Apoptosis inhibits

Figure 2: Simplified signaling pathway of Bufalin's anticancer activity.
Digoxin

Digoxin, a cardiac glycoside traditionally used for heart conditions, also exhibits anticancer properties. Its mechanisms are multifaceted and include:

  • Na+/K+-ATPase Inhibition: The primary mechanism of action for Digoxin is the inhibition of the Na+/K+-ATPase pump, leading to an increase in intracellular calcium, which can trigger apoptosis.[8]

  • PI3K/Akt/mTOR Pathway: Digoxin has been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell survival, proliferation, and metastasis.[19]

  • Src Signaling: It can inhibit the Src signaling pathway and related proteins, thereby suppressing cancer progression.[20]

  • HIF-1α Inhibition: Digoxin can inhibit the synthesis of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key protein involved in tumor adaptation to hypoxic conditions, angiogenesis, and metastasis.[8]

Digoxin_Pathway cluster_cell Cancer Cell Digoxin Digoxin NaK_ATPase Na+/K+-ATPase Digoxin->NaK_ATPase inhibits PI3K_Akt_mTOR PI3K/Akt/mTOR Digoxin->PI3K_Akt_mTOR inhibits Src Src Digoxin->Src inhibits HIF1a HIF-1α Digoxin->HIF1a inhibits Apoptosis Apoptosis NaK_ATPase->Apoptosis Proliferation Proliferation PI3K_Akt_mTOR->Proliferation PI3K_Akt_mTOR->Apoptosis inhibits Src->Proliferation Metastasis Metastasis Src->Metastasis HIF1a->Metastasis

Figure 3: Simplified signaling pathway of Digoxin's anticancer activity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic and mechanistic properties of steroid lactones.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[21][22][23][24][25] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate and incubate. B 2. Treat cells with varying concentrations of steroid lactone. A->B C 3. Add MTT reagent to each well and incubate. B->C D 4. Add solubilization solution to dissolve formazan (B1609692) crystals. C->D E 5. Measure absorbance at 570 nm. D->E F 6. Calculate cell viability and IC50 values. E->F

Figure 4: Experimental workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with a serial dilution of the steroid lactone (e.g., Withaferin A, Bufalin, or Digoxin) and a vehicle control (e.g., DMSO).

  • MTT Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[23]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample.[26][27][28] This is crucial for understanding how steroid lactones affect the expression levels of proteins involved in signaling pathways.

Protocol:

  • Sample Preparation: Treat cells with the steroid lactone for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • Gel Electrophoresis: Denature the protein samples by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, NF-κB, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[29][30][31][32] It is useful for assessing if a compound induces cell cycle arrest.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the steroid lactone for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. The cells can be stored at -20°C.[29]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: The data is typically displayed as a histogram, where the x-axis represents the fluorescence intensity (DNA content) and the y-axis represents the number of cells. The percentage of cells in each phase of the cell cycle is then quantified using cell cycle analysis software.

Conclusion

Withaferin A, Bufalin, and Digoxin are potent steroid lactones with significant anticancer activity. While they share some common mechanisms, such as the induction of apoptosis and modulation of key survival pathways like PI3K/Akt and NF-κB, they also exhibit distinct molecular targets. Bufalin and Digoxin, as cardiotonic steroids, have a primary mechanism involving the Na+/K+-ATPase, which is not a primary target for the withanolide Withaferin A. The quantitative data reveals that Bufalin often exhibits the highest potency, with IC50 values in the low nanomolar range for several cancer cell lines. The high selectivity and multifaceted mechanisms of action of these steroid lactones make them promising candidates for further investigation and development as novel anticancer agents. The experimental protocols provided in this guide offer a foundation for researchers to conduct comparative studies and further elucidate the therapeutic potential of this important class of natural products.

References

Uncharted Territory: The Bioactivity of Jangomolide in Cancer Remains Undiscovered

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough investigation into the scientific literature, no publicly available experimental data exists on the bioactivity of the natural compound Jangomolide in any cancer type. This significant information gap precludes the creation of a comparative guide on its efficacy and mechanisms of action in oncology.

This compound is a recognized natural product, classified as a steroid lactone with the chemical formula C₂₆H₂₈O₈. Its existence is documented in chemical databases such as PubChem and the Human Metabolome Database. However, beyond its structural identification, there is a notable absence of research into its biological effects, particularly concerning its potential as an anticancer agent.

Initial searches for the bioactivity and mechanism of action of this compound yielded no specific results. Subsequent, more targeted inquiries into its potential anticancer activity, biological functions, and any related research also failed to uncover any relevant studies. This lack of data makes it impossible to fulfill the core requirements of a comparative guide, which would necessitate quantitative data on its performance against different cancer cell lines and other therapeutic alternatives, detailed experimental protocols, and an understanding of its signaling pathways.

For researchers, scientists, and drug development professionals interested in this molecule, this represents a completely unexplored area of research. The field is open for pioneering studies to isolate or synthesize this compound and conduct initial screenings for its bioactivity against various cancer cell lines.

Future Research Directions:

To assess the potential of this compound as a cancer therapeutic, the following experimental workflow would be necessary:

cluster_0 Discovery & Screening cluster_1 Mechanism of Action cluster_2 Preclinical Development Isolation or Synthesis Isolation or Synthesis In Vitro Screening In Vitro Screening Isolation or Synthesis->In Vitro Screening Bioactivity Assays (e.g., MTT) Hit Identification Hit Identification In Vitro Screening->Hit Identification Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Determine IC50 Apoptosis & Cell Cycle Assays Apoptosis & Cell Cycle Assays Dose-Response Studies->Apoptosis & Cell Cycle Assays Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis & Cell Cycle Assays->Signaling Pathway Analysis In Vivo Animal Models In Vivo Animal Models Signaling Pathway Analysis->In Vivo Animal Models Toxicity & Efficacy Studies Toxicity & Efficacy Studies In Vivo Animal Models->Toxicity & Efficacy Studies

Navigating the Structure-Activity Landscape of Sanjuanolide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A note on the topic: Initial searches for "Jangomolide" did not yield sufficient public data for a comprehensive structure-activity relationship (SAR) analysis. However, a closely related and well-documented compound, Sanjuanolide , offers a rich dataset for such a comparative guide. This document will, therefore, focus on the SAR studies of Sanjuanolide and its analogs, providing valuable insights for researchers in drug discovery and development.

Sanjuanolide, a naturally occurring isoprenylated chalcone (B49325), has garnered significant interest for its cytotoxic and anti-inflammatory properties. Researchers have synthesized and evaluated a variety of analogs to understand the key structural features that govern its biological activity. This guide provides a comparative analysis of these analogs, supported by experimental data, detailed protocols, and a visual summary of the structure-activity relationships.

Comparative Biological Activity of Sanjuanolide Analogs

The cytotoxic and anti-inflammatory activities of Sanjuanolide and its synthetic analogs have been evaluated against various cancer cell lines and in inflammation models. The data reveals critical insights into how modifications to the chalcone scaffold impact its potency.

Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sanjuanolide and its key analogs against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundModificationRBE (Cholangiocarcinoma) IC50 (µM)HCCC-9810 (Cholangiocarcinoma) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)A375 (Melanoma) IC50 (µM)
Sanjuanolide (1) Parent Compound15.715.617.5[1]13.1[1]
Analog 8d Methoxy (B1213986) group on the benzene (B151609) ring>20~15.6Not ReportedNot Reported
Analog 8e Trifluoromethyl group on the benzene ring12.8[1]12.7[1]Not ReportedNot Reported
Anti-inflammatory Activity

The anti-inflammatory potential of Sanjuanolide enantiomers was assessed by their ability to inhibit the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundIL-6 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)
(±)-Sanjuanolide 1.11.6
(R)-Sanjuanolide Potent InhibitionPotent Inhibition
(S)-Sanjuanolide No Significant EffectNo Significant Effect

Key Structure-Activity Relationship Insights

The experimental data reveals several key trends in the structure-activity relationship of Sanjuanolide analogs:

  • Importance of the Hydroxyisoprenyl Group: The hydroxyisoprenyl moiety is considered important for maintaining the biological activity of Sanjuanolide.[1][2]

  • Influence of Benzene Ring Substituents on Cytotoxicity: The addition of a trifluoromethyl group to the benzene ring (analog 8e) enhances cytotoxic activity against cholangiocarcinoma cell lines RBE and HCCC-9810.[1] In contrast, the addition of a methoxy group (analog 8d) did not significantly improve activity.

  • Stereochemistry in Anti-inflammatory Activity: The stereochemistry at the C-2" position plays a crucial role in the anti-inflammatory effects. The (R)-enantiomer of Sanjuanolide is the active form that potently inhibits the expression of TNF-α and IL-6, while the (S)-enantiomer shows no significant activity.

  • Electron Density of the π-conjugated System: The introduction of electron-withdrawing or electron-donating groups at various positions influences the biological activity, suggesting that the electron density of the π-conjugated system is a key determinant.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of Sanjuanolide analogs are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6] This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure:

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the Sanjuanolide analogs for a specified period (e.g., 72 hours). Control wells with untreated cells and blank wells with only media are also included.

  • MTT Incubation: After the treatment period, the media is removed, and a fresh solution of MTT (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for approximately 4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[3]

  • Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a purple solution.[6]

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of around 570 nm.[3]

  • Data Analysis: The absorbance values of the treated cells are compared to the untreated control cells to determine the percentage of cell viability. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.

Anti-inflammatory Assay (Cytokine Inhibition in LPS-Stimulated Macrophages)

The anti-inflammatory activity is assessed by measuring the inhibition of pro-inflammatory cytokine production in macrophages stimulated with lipopolysaccharide (LPS).

Procedure:

  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.[7][8][9]

  • Cell Plating and Treatment: The macrophages are seeded in multi-well plates and pre-treated with different concentrations of the Sanjuanolide analogs for a short period (e.g., 1 hour).[9]

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and the production of cytokines.[7]

  • Supernatant Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.[9]

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[8][9]

  • Data Analysis: The levels of cytokines in the treated groups are compared to the LPS-stimulated control group to determine the percentage of inhibition. The IC50 values are then calculated.

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural features of Sanjuanolide and how modifications at different positions affect its biological activity.

SAR_Sanjuanolide cluster_scaffold Sanjuanolide Scaffold cluster_activity Biological Activity cluster_modifications Structural Modifications Scaffold Cytotoxicity Cytotoxicity AntiInflammatory Anti-inflammatory Activity R1 Hydroxyisoprenyl Group R1->Cytotoxicity Important for Activity R1->AntiInflammatory Important for Activity R2 Benzene Ring Substituents R2->Cytotoxicity CF3 increases activity OMe no significant change Stereo C-2" Stereocenter Stereo->AntiInflammatory (R)-enantiomer is active (S)-enantiomer is inactive

Caption: Key structure-activity relationships of Sanjuanolide analogs.

References

Comparative transcriptomics of cells treated with Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest search, no publicly available studies on the comparative transcriptomics of cells treated with Jangomolide were identified. The following guide is a template based on established methodologies for comparative transcriptomic analysis and is intended to serve as a framework for researchers conducting such studies. The experimental data and signaling pathways presented are hypothetical and for illustrative purposes.

Data Presentation: Comparative Gene Expression Analysis

To evaluate the transcriptomic effects of this compound, a comparative analysis of differentially expressed genes (DEGs) against a control and an alternative compound is essential. The following table summarizes hypothetical quantitative data from an RNA-sequencing (RNA-seq) experiment.

GeneLog2 Fold Change (this compound vs. Control)p-value (this compound vs. Control)Log2 Fold Change (Alternative Compound vs. Control)p-value (Alternative Compound vs. Control)Putative Function
Gene A2.50.0011.80.015Apoptosis
Gene B-1.70.005-1.20.032Cell Cycle
Gene C3.1<0.0012.9<0.001Inflammation
Gene D-2.20.002-0.50.250Proliferation
Gene E1.50.0211.60.019Signal Transduction

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of transcriptomic studies.

Cell Culture and Treatment

Human cancer cell lines (e.g., HeLa) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. Cells were seeded at a density of 1x10^6 cells per well in 6-well plates. After 24 hours, cells were treated with 10 µM this compound, 10 µM of an alternative compound, or a vehicle control (0.1% DMSO) for 24 hours.

RNA Extraction and Quality Control

Total RNA was extracted from the cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA concentration and purity were assessed using a NanoDrop spectrophotometer, and RNA integrity was evaluated using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) greater than 8.0 were used for library preparation.

RNA-Sequencing Library Preparation and Sequencing

RNA-seq libraries were prepared from 1 µg of total RNA using the NEBNext Ultra II RNA Library Prep Kit for Illumina. The libraries were sequenced on an Illumina NovaSeq 6000 platform with a paired-end 150 bp read length.

Bioinformatic Analysis

Raw sequencing reads were quality-checked using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression was quantified using featureCounts. Differential gene expression analysis was performed using DESeq2 in R. Genes with a p-value < 0.05 and a log2 fold change > 1 or < -1 were considered differentially expressed.

Visualizations: Workflows and Signaling Pathways

Diagrams are provided to visualize the experimental workflow and a hypothetical signaling pathway affected by this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis cell_culture Cell Culture treatment Treatment (this compound, Alternative, Control) cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing quality_control Quality Control (FastQC) sequencing->quality_control alignment Alignment (STAR) quality_control->alignment quantification Quantification (featureCounts) alignment->quantification diff_expression Differential Expression (DESeq2) quantification->diff_expression pathway_analysis Pathway Analysis diff_expression->pathway_analysis

Caption: Experimental workflow for comparative transcriptomic analysis.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor binds Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus translocates to GeneExpression Gene Expression (Inflammation, Apoptosis) TranscriptionFactor->GeneExpression regulates Nucleus->GeneExpression

Caption: Hypothetical signaling pathway modulated by this compound.

Validating the Therapeutic Potential of Jasmonates in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: The topic of this guide, "Jangomolide," is presumed to be a misspelling of "Jasmonate." All subsequent information pertains to Jasmonic Acid and its derivatives, primarily Methyl Jasmonate, which are plant-derived compounds with demonstrated therapeutic potential.

This guide provides a comparative analysis of the anti-inflammatory potential of Jasmonates, benchmarked against the well-characterized flavonoids, Luteolin (B72000) and Quercetin. The data presented is derived from preclinical animal models to assist researchers in evaluating their therapeutic applications.

Comparative Efficacy in Animal Models of Inflammation

The following tables summarize the anti-inflammatory effects of Methyl Jasmonate, Luteolin, and Quercetin in commonly used rodent models of acute and chronic inflammation.

Table 1: Efficacy in Carrageenan-Induced Paw Edema (Acute Inflammation)

CompoundAnimal ModelDoseRoute of AdministrationPaw Edema Inhibition (%)Reference
Methyl Jasmonate Rat25-100 mg/kgIntraperitonealSignificant (P < 0.05)[1]
Luteolin Mouse10 mg/kgOralEfficiently Suppressed[2][3]
Luteolin Mouse50 mg/kgOralEfficiently Suppressed[2][3]
Quercetin Rat20 mg/kgOral45.95% (Dextran-induced)[4]
Quercetin Rat20 mg/kgOral44.75% (Formalin-induced)[4]
Indomethacin (Standard) Mouse50 mg/kgOralEffective Suppression[3]
Indomethacin (Standard) Rat10 mg/kgOralStandard Reference[4][5]

Table 2: Efficacy in Other Inflammation Models

CompoundAnimal ModelInflammation ModelKey FindingsReference
Methyl Jasmonate RatAdjuvant-Induced ArthritisDecreased inflammatory parameters, reduced oxidative stress[6][7]
Methyl Jasmonate RatGranuloma Air PouchReduced exudate volume and white blood cell count[1]
Luteolin MouseCotton Pellet GranulomaSignificantly inhibited granuloma formation[2][3]
Luteolin RatEndotoxin-Induced UveitisDecreased inflammatory cells and protein levels in aqueous humor[8]
Quercetin RatCotton Wool Granuloma26.15% inhibition of granuloma formation[4]
Quercetin RatDiabetic AtherosclerosisReduced inflammatory and oxidative stress markers[9]

Mechanisms of Action: A Look at Signaling Pathways

The anti-inflammatory effects of Jasmonates and flavonoids are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Jasmonates (Methyl Jasmonate) , structurally similar to prostaglandins, exert their anti-inflammatory effects by inhibiting pro-inflammatory mediators.[10][11] They have been shown to reduce the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophages.[10] Furthermore, Methyl Jasmonate can protect microglial cells from β-amyloid-induced inflammation and oxidative stress through the Nrf2-dependent HO-1 pathway.[12]

Luteolin demonstrates potent anti-inflammatory activity by inhibiting several signaling pathways. It is known to suppress the MAPK and NF-κB pathways, which are central to the inflammatory response.[13][14][15][16] Luteolin's mechanism also involves the down-regulation of cyclooxygenase-2 (COX-2) mRNA expression.[2]

Quercetin also modulates multiple inflammatory pathways. It has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[9][17][18][19][20] Quercetin's anti-inflammatory and anti-oxidative stress properties are also linked to the modulation of the AMPK/SIRT1/NF-κB signaling cascade.[9]

Below are diagrams illustrating the key signaling pathways modulated by these compounds.

Jasmonate_Signaling cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Response Stimulus e.g., LPS, Tissue Injury NFkB NF-κB Pathway Stimulus->NFkB ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory Nrf2 Nrf2 Pathway HO1 HO-1 (Antioxidant) Nrf2->HO1 MeJA Methyl Jasmonate MeJA->NFkB Inhibits MeJA->Nrf2 Activates

Methyl Jasmonate's Anti-Inflammatory Signaling

Flavonoid_Signaling cluster_stimulus Inflammatory Stimulus cluster_pathways Cellular Response Stimulus e.g., LPS, TNF-α MAPK MAPK Pathway (ERK, JNK, p38) Stimulus->MAPK NFkB NF-κB Pathway Stimulus->NFkB Cytokines Pro-inflammatory Cytokines MAPK->Cytokines COX2 COX-2 Expression NFkB->COX2 NFkB->Cytokines Flavonoids Luteolin / Quercetin Flavonoids->MAPK Inhibit Flavonoids->NFkB Inhibit

Flavonoid Anti-Inflammatory Signaling

Experimental Protocols

Detailed methodologies for key in vivo inflammation models are provided below.

1. Carrageenan-Induced Paw Edema in Mice/Rats

This model is widely used to assess the efficacy of anti-inflammatory compounds on acute inflammation.

  • Animals: Male Wistar rats or Swiss albino mice are typically used.[21][22]

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., Methyl Jasmonate, Luteolin, Quercetin) or vehicle is administered orally or intraperitoneally.[21][22]

    • After a set time (usually 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[22][23] The left paw may be injected with saline as a control.

    • Paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.[22]

  • Endpoint: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the vehicle-treated control group.

2. Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) in Mice

This model mimics the inflammatory response seen in acute respiratory distress syndrome (ARDS).

  • Animals: Adult C57BL/6 mice are commonly used.[24]

  • Procedure:

    • Mice are anesthetized.

    • The trachea is exposed, and LPS (e.g., 0.5 mg/kg in 50 µL of PBS) is instilled directly into the trachea via a catheter.[24][25] Control animals receive an equal volume of sterile PBS.

    • Animals are monitored and euthanized at a predetermined time point (e.g., 24 or 72 hours) after LPS administration.[25]

  • Endpoints:

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to measure total and differential cell counts (especially neutrophils) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[24][25]

    • Histopathology: Lung tissue is collected, fixed, and stained (e.g., with H&E) to assess the degree of lung injury, including cellular infiltration and edema.[25]

    • Wet/Dry Ratio: The ratio of the wet weight to the dry weight of the lungs is determined as a measure of pulmonary edema.

Experimental_Workflow cluster_setup Phase 1: Setup cluster_procedure Phase 2: Procedure cluster_analysis Phase 3: Analysis Acclimatization Animal Acclimatization Grouping Randomization into Groups (Vehicle, Test Compound, Standard) Acclimatization->Grouping Dosing Compound Administration (p.o. or i.p.) Grouping->Dosing Induction Induction of Inflammation (e.g., Carrageenan or LPS) Dosing->Induction Monitoring Monitoring & Measurement (e.g., Paw Volume) Induction->Monitoring Euthanasia Euthanasia & Sample Collection (Blood, Tissue, BALF) Monitoring->Euthanasia Biochemical Biochemical Assays (Cytokines, Oxidative Stress Markers) Euthanasia->Biochemical Histology Histopathological Examination Euthanasia->Histology Data Data Analysis & Interpretation Biochemical->Data Histology->Data

General Experimental Workflow for In Vivo Inflammation Models

References

Assessing the selectivity of Jangomolide for cancer cells versus normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quest for novel anticancer therapeutics with high efficacy and minimal side effects is a cornerstone of oncological research. A critical determinant of a compound's therapeutic potential is its selectivity: the ability to preferentially target and eliminate cancer cells while sparing normal, healthy cells. This guide provides a framework for assessing the selectivity of novel compounds, using the hypothetical natural product "Jangomolide" as an exemplar. While specific data on this compound is not yet available in published literature, this document outlines the essential experimental data and methodologies required for a comprehensive evaluation of its cancer cell-specific cytotoxicity. The principles and protocols described herein are based on established practices for evaluating other natural compounds with anticancer properties.

Data Presentation: Comparative Cytotoxicity

A primary method for quantifying the selectivity of a compound is to compare its half-maximal inhibitory concentration (IC50) across a panel of cancerous and non-cancerous cell lines.[1][2] A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, provides a quantitative measure of selectivity. An SI value greater than 1 suggests a degree of selectivity for cancer cells.[3]

Table 1: Comparative IC50 Values (µM) of a Hypothetical Compound (e.g., this compound) After 48-hour Treatment

Cell LineTypeIC50 (µM)Selectivity Index (SI) vs. Normal Fibroblasts
Cancerous
A549Lung CarcinomaDataCalculated
MCF-7Breast AdenocarcinomaDataCalculated
HCT116Colorectal CarcinomaDataCalculated
U251GlioblastomaDataCalculated
Normal
NHFNormal Human FibroblastsDataN/A
BEAS-2BNormal Bronchial EpithelialDataN/A

Note: This table is a template. Actual values would be derived from experimental data.

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells (both cancerous and normal) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is employed.

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide. Incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizing Experimental Workflow and Cellular Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental processes and biological pathways.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cancer_Cells Cancer Cell Lines (e.g., A549, MCF-7) Treatment Incubate with This compound (Dose-Response) Cancer_Cells->Treatment Normal_Cells Normal Cell Lines (e.g., NHF, BEAS-2B) Normal_Cells->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis Assay) Treatment->Flow_Cytometry IC50 Calculate IC50 Values MTT_Assay->IC50 SI Determine Selectivity Index (SI) IC50->SI

Caption: Workflow for Assessing Selectivity.

Many natural compounds induce apoptosis in cancer cells by modulating key signaling pathways. For instance, compounds can activate pro-apoptotic proteins and caspases, which are proteases that execute programmed cell death.

G cluster_pathway Signaling Cascade This compound This compound Cancer_Cell Cancer_Cell This compound->Cancer_Cell targets Normal_Cell Normal_Cell This compound->Normal_Cell low/no effect Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax, Bak) Cancer_Cell->Pro_Apoptotic induces Survival Survival Normal_Cell->Survival Apoptosis Apoptosis Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) Pro_Apoptotic->Caspase_Activation activates Caspase_Activation->Apoptosis leads to

Caption: Hypothetical Apoptotic Pathway.

A thorough assessment of a novel compound's selectivity is paramount for its development as a potential anticancer agent. By employing a panel of both cancerous and normal cell lines and utilizing assays to determine cytotoxicity and the mechanism of cell death, researchers can build a strong preclinical data package. The generation of quantitative data, such as IC50 values and Selectivity Indices, allows for a clear and objective comparison of the compound's effects. While "this compound" remains a hypothetical example, the framework presented here provides a robust and standardized approach for evaluating the therapeutic promise of any new natural or synthetic compound.

References

Safety Operating Guide

Personal protective equipment for handling Jangomolide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Jangomolide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.

Personal Protective Equipment (PPE)

While the Safety Data Sheet (SDS) for this compound states that it is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is recommended:

PPE CategoryItemSpecificationsPurpose
Hand Protection Chemical-resistant glovesNitrile or neoprene, unlined. Thickness appropriate for the task.[2]To prevent skin contact during handling.
Eye Protection Safety glasses with side shields or gogglesMust have brow and side guards.[2]To protect eyes from potential splashes or aerosols.
Body Protection Laboratory coat or coverallsLong-sleeved, properly fitted.To protect skin and personal clothing from contamination.[3]
Respiratory Protection Not normally requiredUse in a well-ventilated area. If aerosols may be generated, a respirator may be appropriate.[4]To prevent inhalation of airborne particles.
Foot Protection Closed-toe shoesSturdy and covering the entire foot.To protect feet from spills and falling objects.
Operational Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Use in a well-ventilated area to avoid the accumulation of dust or vapors.

  • Avoid direct contact with skin and eyes.[5]

  • Wash hands thoroughly with soap and water after handling and before breaks.[5]

  • Minimize dust generation and accumulation.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Avoid direct sunlight and heat sources.[4]

Emergency and First Aid Procedures

In the event of exposure, immediate action is necessary. The following first aid measures should be taken:

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
Skin Contact Remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. If irritation persists, seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[5] Remove contact lenses, if present and easy to do. Continue rinsing. Seek prompt medical attention.[1]
Ingestion Wash out the mouth with water, provided the person is conscious. Do NOT induce vomiting unless directed by medical personnel. Seek medical attention.[1]
Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Spill Response:

  • Ensure the area is well-ventilated.

  • Wear appropriate PPE as outlined above.

  • Contain the spill using absorbent material.

  • Collect the spilled material and place it in a sealed container for disposal.

  • Clean the spill area thoroughly.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Contact a licensed professional waste disposal service to dispose of this material.

Workflow for Safe Handling and Disposal of this compound

Jangomolide_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal cluster_emergency Emergency Protocol A Review Safety Data Sheet B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Weigh/Handle this compound in a Ventilated Area B->C Proceed to Handling D Perform Experiment C->D E Decontaminate Work Surfaces D->E Experiment Complete Spill Spill Occurs D->Spill Exposure Exposure Occurs D->Exposure F Segregate Waste E->F G Doff PPE Correctly F->G H Store Waste in Sealed Containers F->H Waste Ready for Disposal I Dispose via Licensed Waste Service H->I Spill_Response Contain & Clean Spill wearing PPE Spill->Spill_Response Exposure_Response Follow First Aid (Inhalation, Skin, Eye, Ingestion) Exposure->Exposure_Response Seek_Medical Seek Medical Attention Exposure_Response->Seek_Medical

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.